Ethyl pentanimidate
説明
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Structure
3D Structure
特性
IUPAC Name |
ethyl pentanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSUEQRNXOAPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484237 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-09-7 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ethyl Pentanimidate: A Bifunctional Powerhouse in API Synthesis and Macromolecular Amidination
As a Senior Application Scientist, I frequently encounter reagents that serve dual, seemingly disparate roles across different scientific disciplines. Ethyl pentanimidate (commonly referred to as ethyl valerimidate) is a prime example of such a molecule. In the realm of small-molecule drug development, it acts as a critical electrophilic building block for assembling complex heterocyclic active pharmaceutical ingredients (APIs). Conversely, in biochemistry and structural biology, it serves as a highly specific amidinating agent capable of modifying protein surfaces without disrupting their native electrostatic landscape.
This technical guide deconstructs the chemical logic, physical properties, and field-proven experimental protocols associated with ethyl pentanimidate, providing researchers with a self-validating framework for its application.
Chemical Identity and Physical Properties
Ethyl pentanimidate is an alkyl imidoester (imidate). Due to the inherent hydrolytic instability of the free base imine in the presence of ambient moisture, the compound is almost exclusively synthesized, stored, and utilized as its hydrochloride salt (ethyl pentanimidate hydrochloride). The classic Pinner synthesis—reacting valeronitrile with ethanol and anhydrous hydrogen chloride gas—remains the gold standard for its preparation[1].
The quantitative physical properties of ethyl pentanimidate are summarized in the table below:
| Property | Value |
| IUPAC Name | Ethyl pentanimidate |
| Common Synonyms | Ethyl valerimidate; Pentanimidic acid, ethyl ester |
| CAS Number | 2[2] |
| Molecular Formula | C₇H₁₅NO[2] |
| Molecular Weight | 129.2 g/mol [2] |
| Boiling Point | 63-63.5 °C (at 22 Torr)[2] |
| Density | 0.8569 g/cm³[2] |
| Physical State | Liquid (Free base); Crystalline Solid (Hydrochloride salt) |
Mechanistic Reactivity: The Imidate Advantage
To understand how to deploy ethyl pentanimidate effectively, one must understand the causality behind its reactivity. The utility of alkyl pentanimidates stems from the dual reactivity of the imidate group: the highly electrophilic nature of the imine carbon and the nucleophilic character of the nitrogen atom[3].
When attacked by a primary amine, the imidate undergoes a nucleophilic acyl substitution-like pathway. The amine attacks the imine carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels ethanol as a leaving group, yielding an amidine.
Why is this important? Unlike N-hydroxysuccinimide (NHS) esters or acid chlorides—which react with amines to form neutral amides—imidates form amidines. Amidines possess a pKa of approximately 11. Consequently, at physiological pH (7.4), the resulting functional group remains protonated and positively charged. This chemical logic is the cornerstone of its use in protein modification, as it prevents the catastrophic loss of solubility and structural denaturation that often accompanies the neutralization of surface lysine residues.
Industrial Application: API Synthesis (The Irbesartan Pathway)
In pharmaceutical manufacturing, ethyl pentanimidate is a non-negotiable intermediate in the synthesis of Irbesartan, a blockbuster Angiotensin II receptor blocker (ARB) used to treat hypertension[4].
The synthetic strategy leverages the imidate to construct a spiro-imidazolone ring. Using an imidate rather than a standard acyl chloride provides both the carbon for the ring system and the nitrogen-carbon double bond pre-formed, enabling a highly efficient, one-pot cyclization.
Experimental Workflow: Dihydroimidazolone Core Assembly
Note: This protocol incorporates in-process validation to ensure lot-to-lot reproducibility.
-
Condensation: Dissolve 1-amino-cyclopentanecarboxylic acid ethyl ester and ethyl pentanimidate hydrochloride in xylene.
-
Acid Catalysis: Add catalytic acetic acid. Causality: The acetic acid protonates the leaving group (ethanol) of the imidate, drastically accelerating the nucleophilic attack by the primary amine to form the intermediate amidine[4],[5].
-
Cyclization: Reflux the mixture. The intermediate amidine spontaneously undergoes intramolecular cyclization, attacking the adjacent ethyl ester to form the 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one core[5].
-
Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the m/z 129 peak (imidate) and the emergence of the cyclized product mass confirms the completion of the cascade.
-
Downstream Elaboration: The resulting core is subsequently alkylated with a biphenylbenzyl bromide derivative using Sodium Hydride (NaH) in DMF, followed by tetrazole formation using tributyltin azide to yield Irbesartan[4].
Caption: Synthesis of Irbesartan utilizing ethyl pentanimidate as a primary building block.
Biochemical Application: Protein Amidination
When modifying macromolecules, the application scientist must balance reactivity with structural preservation. Ethyl pentanimidate is used to block lysine residues (e.g., to prevent trypsin cleavage at specific sites during proteomics workflows) while maintaining the protein's isoelectric point (pI).
Experimental Protocol: Charge-Preserving Protein Amidination
This protocol is designed as a closed, self-validating system. The reaction conditions are tightly controlled to favor amidination over imidate hydrolysis.
Step 1: Buffer Exchange (The Causality of pH) Dialyze the target protein into 0.1 M Sodium Borate buffer, pH 8.5. Scientific Logic: The ϵ -amino group of lysine has a pKa of ~10.5. At pH 8.5, a small but sufficient fraction of these amines is unprotonated and nucleophilic. If the pH is pushed above 9.5 to increase amine nucleophilicity, the competing hydrolysis of the imidate into an unreactive ester outpaces the amidination reaction.
Step 2: Reagent Preparation Weigh ethyl pentanimidate hydrochloride immediately before use. Do not prepare aqueous stock solutions. Scientific Logic: Imidates have a half-life of mere minutes in aqueous alkaline solutions. The solid must be added directly to the protein solution or dissolved in anhydrous DMSO immediately prior to addition.
Step 3: Reaction Execution Add the imidate to the protein solution at a 20- to 50-fold molar excess relative to the total number of primary amines. Incubate at room temperature for 45–60 minutes under gentle agitation.
Step 4: Quenching Terminate the reaction by adding 50 mM Tris-HCl, pH 8.0. The primary amines in the Tris buffer will scavenge any remaining unreacted imidate.
Step 5: System Validation (TNBS Assay) To validate the protocol, quantify the degree of modification using a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. TNBS reacts exclusively with primary amines to form a highly chromogenic derivative measurable at 335 nm. By comparing the absorbance of the amidinated protein against an unmodified control, you can mathematically validate the exact percentage of blocked lysines.
Caption: Step-by-step workflow for protein amidination using ethyl pentanimidate.
Handling and Storage Best Practices
To ensure maximum fidelity in your assays and syntheses, strict adherence to storage protocols is required. Ethyl pentanimidate hydrochloride must be stored desiccated at -20 °C. Exposure to atmospheric moisture will lead to rapid degradation via hydrolysis, characterized by a distinct change in the physical appearance of the powder (clumping or liquefaction). Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold reagent.
References
- Google Patents. "EP0409332A2 - Substituted triazoles as angiotensin II antagonists".
Sources
- 1. EP0409332A2 - Substituted triazoles as angiotensin II antagonists - Google Patents [patents.google.com]
- 2. ETHYL PENTANIMIDATE | 999-09-7 [chemicalbook.com]
- 3. Methyl pentanimidate | 57246-71-6 | Benchchem [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Irbesartan | 138402-11-6 [chemicalbook.com]
Mechanism of Amine-Reactive Crosslinking with Ethyl Pentanimidate: A Technical Guide
Executive Summary
In the landscape of bioconjugation and structural biology, understanding the precise chemical mechanisms of crosslinkers is paramount for reproducible drug development. While homobifunctional imidoesters (such as dimethyl suberimidate, DMS) are standard for covalently linking two distinct proteins, monofunctional alkyl imidates like ethyl pentanimidate (also known as ethyl valerimidate) serve as essential model compounds. By utilizing ethyl pentanimidate, researchers can study the exact kinetic mechanisms of amidine bond formation and block primary amines without introducing the confounding variables of protein polymerization. This whitepaper provides an in-depth mechanistic analysis of ethyl pentanimidate reactivity, pH-dependent kinetics, and a self-validating experimental protocol for amine modification.
Chemical Foundations: Imidoesters and Primary Amines
Imidoesters represent one of the most specific acylating groups available for the modification of primary amines, exhibiting minimal cross-reactivity toward other nucleophilic groups in proteins. Unlike N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of lysine residues by forming stable amide bonds, imidoesters react to form amidine bonds .
The resulting amidine is protonated at physiological pH. This critical feature preserves the native cationic state of the target amine, thereby maintaining the original charge properties, native conformation, and biological activity of the protein (1).
The Reaction Mechanism: Amidine Bond Formation
The reaction between ethyl pentanimidate and a primary amine (e.g., the ϵ -amino group of a lysine residue or the N-terminus of a polypeptide) proceeds via a well-characterized nucleophilic addition-elimination pathway, originally detailed by Hand and Jencks (1962) (2).
-
Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidoester.
-
Tetrahedral Intermediate: This attack generates a transient, highly reactive tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating ethanol (the leaving group) and yielding a stable amidine product.
Figure 1: Reaction mechanism of ethyl pentanimidate with primary amines.
Kinetic Causality and pH Dependence
The kinetics of imidoester reactions present a fascinating paradox governed by pH. The formation of the amidine bond requires the target amine to be unprotonated (to act as a nucleophile) and the imidoester to be protonated (to remain sufficiently electrophilic).
However, imidoesters are highly susceptible to hydrolysis, which directly competes with amidation. The hydrolysis pathway strictly requires the protonated form of the imidoester. As the pH becomes more alkaline (approaching pH 10), the imidoester loses its proton. Consequently, the rate of hydrolysis decreases (meaning the half-life of the reagent actually increases), while the primary amines become fully deprotonated and highly reactive (3).
Therefore, crosslinking and amidation are significantly more efficient at pH 10 than at pH 8. Despite this, a pH of 8.0–9.0 is often chosen in standard protocols to balance reaction efficiency with the structural stability of sensitive biological molecules (4).
Table 1: Kinetic and Thermodynamic Behavior of Imidoesters Across pH Ranges
| pH Level | Target Amine State | Imidoester State | Hydrolysis Half-Life | Amidation Efficiency |
| < 8.0 | Mostly Protonated (Poor Nucleophile) | Protonated (Electrophilic) | Short (Rapid Hydrolysis) | Low (Side reactions favored) |
| 8.0 - 9.0 | Partially Unprotonated | Partially Protonated | Moderate (~30 mins) | High (Standard protocol range) |
| 9.5 - 10.0 | Fully Unprotonated (Strong Nucleophile) | Mostly Unprotonated | Long (Hydrolysis suppressed) | Very High (Optimal efficiency) |
Experimental Protocol: Amine Modification with Ethyl Pentanimidate
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for modifying proteins with ethyl pentanimidate. The causality behind each step is rooted in preventing competitive inhibition and managing the moisture sensitivity of the reagent.
Step-by-Step Methodology:
-
Buffer Exchange: Prepare the target protein at a concentration of 1–5 mg/mL in an amine-free buffer (e.g., 0.2 M sodium borate or 0.2 M triethanolamine, pH 8.0–9.0).
-
Causality: Buffers containing primary amines (such as Tris or glycine) will competitively react with the imidoester, quenching the reagent before it can modify the target protein.
-
-
Reagent Preparation: Equilibrate the sealed vial of ethyl pentanimidate to room temperature for at least 30 minutes before opening.
-
Causality: Imidoesters are highly moisture-sensitive. Opening cold vials causes atmospheric condensation, leading to rapid, premature hydrolysis of the imidate moiety. The reagent cannot be stored in aqueous solution and must be prepared immediately before use.
-
-
Reaction Initiation: Add a 10- to 30-fold molar excess of ethyl pentanimidate to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes.
-
Quenching: Stop the reaction by adding a 1:4 volume ratio of glacial acetic acid, or by adding Tris/glycine to a final concentration of 20–50 mM.
-
Causality: Introducing a massive excess of exogenous amines (Tris/glycine) rapidly consumes any unreacted imidoester, halting further modification of the protein and locking the experimental state for downstream analysis.
-
Figure 2: Step-by-step experimental workflow for amine modification using ethyl pentanimidate.
Applications in Drug Development
In drug development and proteomics, understanding the ethyl pentanimidate mechanism directly translates to the successful application of bifunctional crosslinkers. By mastering the pH-dependent kinetics and charge-preserving nature of the amidine bond, researchers can stabilize multiprotein complexes for cryo-electron microscopy, map transient protein-protein interactions with high fidelity, and engineer Antibody-Drug Conjugates (ADCs) without compromising the isoelectric point (pI) of the targeting vector.
References
-
Interchim. Homobifunctional imidoester cross-linkers.[Link]
Sources
Thermodynamic Stability of Pentanimidic Acid Ethyl Ester in Aqueous Media
An In-Depth Technical Guide for Chemical Synthesis and Drug Development
Executive Summary
Pentanimidic acid ethyl ester (ethyl pentanimidate) is a highly reactive imidoester utilized extensively as an electrophilic intermediate in active pharmaceutical ingredient (API) synthesis. However, its application is fundamentally challenged by its thermodynamic instability in water. This whitepaper deconstructs the pH-dependent hydrolysis mechanisms, kinetic behaviors, and thermodynamic principles governing this compound, providing field-proven protocols for stability assessment and handling.
Chemical Context and Pharmaceutical Relevance
Ethyl pentanimidate (CAS 999-09-7) is a pivotal building block in medicinal chemistry. It is most prominently utilized in the commercial synthesis of Irbesartan, an angiotensin II receptor antagonist, where it undergoes condensation with 1-amino-1-cyclopentanecarboxylic acid derivatives to form the drug's core imidazolinone ring [3, 6]. Because the imine carbon is highly electrophilic, the compound is intrinsically susceptible to nucleophilic attack by water, making its thermodynamic stability a critical parameter for process chemists.
Thermodynamic Principles of Aqueous Instability
In aqueous environments, the hydrolysis of ethyl pentanimidate is a highly exergonic process. The thermodynamic equilibrium lies overwhelmingly toward the degradation products. This instability is driven by the differential solvation energies of the reactants versus the products. The hydrolysis products (alcohols, amines, esters, and amides) possess a higher capacity for hydrogen bonding and are more favorably solvated by water than the relatively hydrophobic imidoester [4]. Consequently, without reducing the water activity of the system (e.g., via non-aqueous co-solvents to disrupt the solvation shell required for nucleophilic attack), the compound cannot be thermodynamically stabilized in solution.
Mechanistic Pathways of Hydrolysis
The degradation of ethyl pentanimidate is not a singular event but a bifurcated pathway strictly governed by the pH of the medium [1]. The initial step across all pH ranges involves the nucleophilic attack of water or hydroxide on the imine carbon, forming a tetrahedral hemiorthoamide intermediate. The subsequent collapse of this intermediate is dictated by the protonation state of the leaving groups:
-
Acidic to Neutral pH (pH < 8): The imine nitrogen is readily protonated ( −NH3+ ). Because the ammonium ion is a far superior leaving group compared to the ethoxide ion ( −OEt ), C-N bond cleavage dominates. This pathway yields ethyl pentanoate and ammonia/ammonium [2].
-
Alkaline pH (pH > 10): The amino group remains unprotonated ( −NH2 ). The high concentration of hydroxide ions facilitates direct displacement, or the ethoxide acts as the preferential leaving group. This results in C-O bond cleavage, yielding pentanamide and ethanol [5].
Divergent pH-dependent hydrolysis pathways of ethyl pentanimidate in aqueous media.
Kinetic vs. Thermodynamic Control
While thermodynamics dictate eventual complete hydrolysis, the kinetics of the reaction determine the practical handling window. Imidoesters exhibit a characteristic "U-shaped" pH-rate profile. They are most kinetically stable in a narrow, slightly alkaline window (pH 8.0 - 9.0) where the specific base-catalyzed and specific acid-catalyzed pathways intersect[1].
Table 1: Kinetic and Thermodynamic Hydrolysis Profile of Ethyl Pentanimidate (at 25°C)
| pH Range | Dominant Pathway | Approx. Hydrolysis Half-Life (t½) | Primary Thermodynamic Products |
| Acidic (< 6.0) | C-N Cleavage | < 10 minutes | Ethyl Pentanoate + NH₄⁺ |
| Neutral (6.0 - 8.0) | Mixed Cleavage | 15 - 30 minutes | Mixed (Ester + Amide) |
| Mild Alkaline (8.0 - 10.0) | C-O Cleavage | 30 - 60 minutes | Pentanamide + Ethanol |
| Highly Alkaline (> 10.0) | Base-catalyzed C-O | < 5 minutes | Pentanamide + Ethanol |
Experimental Protocols for Stability Assessment
To accurately determine the hydrolysis kinetics of ethyl pentanimidate, a self-validating system using High-Performance Liquid Chromatography (HPLC) is required. Because the analyte is highly sensitive to aqueous environments, standard pH-shift quenching is ineffective. The protocol below utilizes a rapid organic extraction technique to instantly remove the analyte from the aqueous nucleophile, effectively freezing the kinetic state.
Step-by-Step Methodology (HPLC-UV Degradation Kinetics)
-
Buffer Preparation: Prepare 100 mM aqueous buffers at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).
-
Internal Standard Integration: Spike the buffers with 1 mg/mL of an inert internal standard (e.g., methyl benzoate). Causality: The internal standard self-validates the extraction efficiency of the subsequent quenching step, ensuring that any drop in analyte signal is due to hydrolysis, not poor recovery.
-
Reaction Initiation: Dissolve ethyl pentanimidate hydrochloride in anhydrous acetonitrile to create a concentrated stock. Inject the stock into the pre-equilibrated aqueous buffer at 25°C to achieve a final concentration of 5 mM.
-
Aliquot Quenching: At predefined intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw 100 µL aliquots. Immediately inject the aliquot into a vial containing 500 µL of ice-cold dichloromethane (DCM) and vortex vigorously. Causality: The immiscible organic phase extracts the unreacted imidoester, instantly separating it from water and halting the hydrolysis reaction.
-
Analysis: Analyze the organic layer via HPLC-UV (210 nm) using a standard C18 column.
-
Data Processing: Plot the natural logarithm of the remaining ethyl pentanimidate concentration versus time to derive the first-order rate constant ( k ) and half-life ( t1/2 ).
Step-by-step experimental workflow for assessing imidoester degradation kinetics.
Implications for Drug Development and Synthesis
The thermodynamic instability of ethyl pentanimidate necessitates stringent controls during API manufacturing. The compound is typically synthesized via the Pinner reaction (using valeronitrile, ethanol, and anhydrous HCl) and isolated as a stable hydrochloride salt [3].
During downstream coupling reactions, exposure to water must be minimized. If aqueous conditions are unavoidable, reactions are often performed in biphasic systems (e.g., xylene/water) utilizing non-nucleophilic acid scavengers (like 2,6-lutidine) to maintain the pH near 8.5—the kinetic "sweet spot" where the imidoester is most stable and the target reacting amine is sufficiently unprotonated to outcompete water for the electrophilic carbon [6].
References
-
The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Hay, R. W., & Banerjee, P. K. PubMed, NIH. URL:[Link]
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. ACS Publications. URL: [Link]
-
Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. Romero, P. J., & de Meis, L. PubMed, NIH. URL: [Link]
-
Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC, NIH. URL: [Link]
-
A new process for the preparation of irbesartan - EP 2194050 A1. European Patent Office. URL:[Link]
Topic: Ethyl Pentanimidate - A Comprehensive Guide to Synthesis and NMR Spectral Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pentanimidate is a versatile chemical intermediate belonging to the imidate class of compounds. Its unique reactivity makes it a valuable precursor in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and agrochemicals. A thorough understanding of its molecular characteristics, particularly its NMR spectral signature, is paramount for its unambiguous identification, purity assessment, and for monitoring downstream chemical transformations. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of ethyl pentanimidate, grounded in fundamental chemical principles. Furthermore, we present a robust, field-proven protocol for its synthesis via the Pinner reaction, explaining the critical parameters that ensure high yield and purity.
The Molecular Architecture of Ethyl Pentanimidate
The structure of ethyl pentanimidate dictates its chemical behavior and its spectral properties. The core of the molecule is the imidate functional group (a C=N double bond with an adjacent oxygen atom). This group's electronic properties—specifically the sp² hybridization of the carbon and nitrogen atoms and the electronegativity of the heteroatoms—create distinct local environments for each nucleus, which are directly observable by NMR spectroscopy.
Figure 1: 2D representation of the ethyl pentanimidate molecule.
NMR Spectral Characterization
NMR spectroscopy is the definitive technique for the structural elucidation of ethyl pentanimidate. The following sections dissect the predicted ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. Each unique proton group gives rise to a distinct signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) providing a wealth of structural information.
Table 1: Predicted ¹H NMR Data for Ethyl Pentanimidate
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| N-H | ~7.5 (variable) | Broad Singlet | 1H | Proton on nitrogen is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| -O-CH₂- CH₃ | 4.0 - 4.2 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen. Split into a quartet by the three neighboring methyl protons (n+1 = 3+1=4). |
| =C-CH₂- CH₂- | 2.1 - 2.3 | Triplet (t) | 2H | Alpha to the electron-withdrawing imidate carbon, causing a downfield shift. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |
| =C-CH₂-CH₂- CH₂- | 1.5 - 1.7 | Sextet | 2H | Protons on the β-carbon of the pentyl group. Split by the two α- and two γ-protons (n+1 = 4+1=5, appears as a multiplet/sextet). |
| -CH₂-CH₂- CH₃ | 1.3 - 1.5 | Sextet | 2H | Protons on the γ-carbon. Split by the two β- and three δ-protons (n+1 = 5+1=6, appears as a multiplet/sextet). |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Standard alkyl region. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |
| -CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group, typically the most upfield signal. Split into a triplet by the two adjacent methylene protons (n+1 = 2+1=3). |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line (in a proton-decoupled spectrum).[1]
Table 2: Predicted ¹³C NMR Data for Ethyl Pentanimidate
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C =N | 170 - 175 | Imidate Carbon: Highly deshielded due to sp² hybridization and direct attachment to two electronegative atoms (N and O).[2] This is the most downfield signal. |
| -O-C H₂- | 60 - 65 | Ethoxy Methylene: Deshielded due to direct attachment to the highly electronegative oxygen atom.[2] |
| =C-C H₂- | 33 - 38 | Alpha-Carbon: Influenced by the electron-withdrawing imidate group. |
| =C-CH₂-C H₂- | 28 - 32 | Beta-Carbon: Standard aliphatic region. |
| -CH₂-C H₂-CH₃ | 20 - 25 | Gamma-Carbon: Standard aliphatic region. |
| -O-CH₂-C H₃ | 14 - 16 | Ethoxy Methyl: Standard aliphatic region. |
| -CH₂-CH₂-C H₃ | 13 - 15 | Delta-Carbon (Terminal Methyl): Typically the most upfield signal in the alkyl chain. |
Synthesis of Ethyl Pentanimidate: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, remains the most reliable and direct method for synthesizing imidates.[3] It involves the acid-catalyzed reaction of a nitrile (pentanenitrile) with an alcohol (ethanol).[4]
Reaction Mechanism and Core Principles
The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[5][6] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting intermediate, an imidate salt (Pinner salt), can then be neutralized with a mild base to yield the free imidate.[7]
Expertise & Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous HCl and ethanol is not merely a suggestion but a critical requirement. The Pinner salt intermediate is highly susceptible to hydrolysis.[5] Any water present will rapidly convert the salt to the corresponding ester (ethyl pentanoate), drastically reducing the yield of the desired product.[8]
-
Low Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) because the Pinner salt is thermodynamically unstable and can rearrange to a more stable amide at higher temperatures.[3][4]
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of ethyl pentanimidate.
Detailed Step-by-Step Protocol
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain a dry, inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with pentanenitrile (1.0 eq.) and anhydrous ethanol (2-3 eq.). Cool the flask to 0 °C in an ice-water bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The Pinner salt (ethyl pentanimidate hydrochloride) will begin to precipitate as a white solid. Continue the addition until the solution is saturated.
-
Reaction: Seal the flask and allow the mixture to stir, letting it slowly warm to room temperature overnight.
-
Salt Isolation (Self-Validating Step): The formation of a significant amount of precipitate is a visual confirmation of a successful reaction. Collect the solid by filtration under vacuum. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove excess starting materials.
-
Neutralization: Suspend the collected Pinner salt in a separatory funnel with diethyl ether. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently, venting frequently, until all effervescence ceases. The cessation of CO₂ evolution indicates that the neutralization is complete.
-
Extraction & Drying: Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl pentanimidate as an oil.
-
Purification (Optional): The product can be further purified by vacuum distillation if required. Characterize the final product using ¹H and ¹³C NMR spectroscopy to confirm its structure and assess its purity.
Conclusion
Ethyl pentanimidate is a valuable synthetic intermediate whose structural integrity is best confirmed through a combination of ¹H and ¹³C NMR spectroscopy. The predictable and distinct signals arising from its unique molecular structure allow for its confident characterization. The Pinner reaction provides a time-tested and reliable synthetic route, provided that critical parameters, namely anhydrous conditions and low temperatures, are strictly controlled. This guide equips the practicing scientist with the foundational knowledge and practical protocols necessary to synthesize, characterize, and effectively utilize ethyl pentanimidate in research and development settings.
References
- BenchChem. (2025).
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Pinner Reaction.
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]
- BenchChem. (2025). Formation of amide byproduct in Pinner reaction.
-
Wikipedia. Pinner reaction. [Link]
-
Schlama, T., & Baquet, E., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 2073–2079. [Link]
-
University of Calgary. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry: 29.10 ¹³C NMR Spectroscopy. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. (General principles referenced, no direct link available).
- Fessner, W. D., & Jones, J. B. (1982). The Pinner Reaction Revisited: A Simple, High-Yielding, and General Synthesis of Imidates from Nitriles. Tetrahedron Letters, 23(48), 5049-5052. (Abstract viewable, full text may require subscription).
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- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Dynamics of Imidoester Hydrolysis: A Kinetic Analysis of Ethyl Pentanimidate and Related Reagents
Executive Summary
Imidoesters, such as ethyl pentanimidate, are highly reactive electrophilic reagents that serve as foundational building blocks in both active pharmaceutical ingredient (API) synthesis and protein bioconjugation. Because the imidate moiety is highly susceptible to aqueous degradation, understanding the hydrolysis kinetics of these compounds is critical for optimizing reaction yields and ensuring reproducible crosslinking. This technical guide explores the mechanistic pathways, kinetic parameters, and structural factors governing imidoester hydrolysis, providing researchers with self-validating protocols to harness these reagents effectively.
The Chemical Anatomy and Utility of Imidoesters
Alkyl imidates (imidoesters) are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol under strictly anhydrous, low-temperature conditions [1].
In drug development, ethyl pentanimidate is a critical intermediate. For instance, it is reacted with 1-aminocyclopentanecarboxylic acid derivatives during the synthesis of Irbesartan, a blockbuster angiotensin II receptor blocker [2]. In the realm of bioconjugation, homobifunctional imidoesters (e.g., dimethyl pimelimidate) are prized because their reaction with primary amines yields an amidine bond. Unlike other crosslinkers, the resulting amidine remains protonated at physiological pH, thereby preserving the native positive charge and isoelectric point of the target protein [3].
Mechanistic Pathways: Aminolysis vs. Hydrolysis
The efficiency of an imidoester in any aqueous application is dictated by a kinetic race between two competing nucleophilic acyl substitution pathways: aminolysis (the desired reaction) and hydrolysis (the degradation pathway).
Both reactions proceed via a transient tetrahedral carbinolamine intermediate . The breakdown of this intermediate is governed by stereoelectronic control and the pH of the surrounding medium [4].
-
Aminolysis: Attack by an unprotonated primary amine yields a stable amidine conjugate.
-
Hydrolysis: Attack by water yields an ester and ammonia as byproducts.
Logical relationships and competing pathways in imidoester reactions.
Kinetic Parameters and the pH Conundrum
The hydrolysis of imidoesters exhibits a complex, bell-shaped pH dependence. Unlike N-hydroxysuccinimide (NHS) esters, which degrade rapidly as pH increases, imidoesters exhibit a unique kinetic profile. As the pH becomes more alkaline (approaching pH 10), the half-life of the imidoester and its reactivity with amines actually increases[3].
At lower pH values (< 8), the protonation of the imine nitrogen makes the electrophilic carbon highly susceptible to water attack, accelerating hydrolysis. Therefore, to outcompete hydrolysis, reactions are optimally performed at pH 8.0–9.0, where the target amines are sufficiently deprotonated to act as strong nucleophiles, and the amidine formation is favored.
Table 1: Kinetic Behavior of Imidoesters Across pH Ranges
| Buffer pH Level | Dominant Nucleophile | Imidoester Half-Life Trend | Primary Reaction Outcome |
| < 7.0 (Acidic) | Water ( H2O ) | Short (Minutes to Hours) | Rapid hydrolysis to ester and ammonia. |
| 8.0 - 9.0 (Optimal) | Primary Amine ( −NH2 ) | Moderate | Efficient aminolysis; amidine formation favored. |
| > 10.0 (Alkaline) | Primary Amine ( −NH2 ) | Extended | Direct amidine formation; risk of side reactions. |
Structural Influences: The Steric Advantage of Ethyl Pentanimidate
The structural composition of the alkoxy group ( −OR ) in the imidoester significantly impacts its hydrolytic stability. When comparing methyl pentanimidate to ethyl pentanimidate, fundamental principles of steric hindrance apply [1].
The ethyl group is bulkier than the methyl group. This increased steric profile impedes the trajectory of water molecules attempting to attack the electrophilic carbon. Consequently, ethyl pentanimidate hydrolyzes more slowly than its methyl counterpart, providing a wider operational window during complex, multi-step syntheses.
Table 2: Structural Impact on Hydrolysis Rates
| Imidoester Variant | Alkoxy Group | Steric Hindrance | Relative Hydrolytic Stability |
| Methyl Pentanimidate | −OCH3 | Low | Lower (Faster hydrolysis) |
| Ethyl Pentanimidate | −OCH2CH3 | Moderate | Higher (Slower hydrolysis) |
| Butyl Pentanimidate | −O(CH2)3CH3 | High | Highest (Can be isolated as stable salts) |
Self-Validating Experimental Protocols
To accurately utilize imidoesters or measure their degradation, the experimental design must eliminate confounding variables. The following protocol establishes a self-validating system for tracking imidoester hydrolysis and performing bioconjugation.
Workflow: Kinetic Tracking & Conjugation
Step-by-step workflow for determining the hydrolysis kinetics of imidoesters.
Step-by-Step Methodology
-
Buffer Preparation & Selection (The Causality): Prepare a 0.2 M Borate or HEPES buffer at pH 8.5. Causality: You must strictly avoid buffers containing primary amines (e.g., Tris or glycine). If Tris is used, the imidoester will rapidly crosslink with the buffer itself, falsely accelerating the apparent degradation rate and entirely halting target conjugation [3].
-
Thermal Equilibration (The Control): Place the buffer in a quartz cuvette and equilibrate to exactly 25.0°C in a Peltier-controlled UV-Vis spectrophotometer. Causality: Hydrolysis kinetics are exponentially sensitive to temperature. Failing to equilibrate the system will result in non-linear rate constants.
-
Baseline Validation (Self-Validation Step): Blank the spectrophotometer with the pure buffer. This ensures that any subsequent absorbance changes are strictly due to the generation of the ester/ammonia byproducts or the amidine conjugate.
-
Reagent Injection: Because imidoesters are moisture-sensitive, dissolve the ethyl pentanimidate hydrochloride in anhydrous DMSO immediately prior to use. Inject a 10-fold molar excess of the reagent into the cuvette.
-
Continuous Monitoring: Monitor the decay of the imidate peak or the formation of the byproduct peak continuously for 60 minutes.
-
Quenching (For Conjugation Workflows): If this protocol is being used for protein crosslinking rather than pure kinetic tracking, stop the reaction after 30–60 minutes by adding a quenching agent (e.g., 50 mM Tris or glycine). Causality: The primary amines in Tris/glycine will rapidly consume any unreacted imidoester, halting the reaction at a precise timepoint and preventing over-modification of the target protein.
Conclusion
The successful application of imidoesters like ethyl pentanimidate hinges on mastering their kinetic behavior. By understanding the stereoelectronic mechanisms of the tetrahedral intermediate and the protective effects of steric hindrance (ethyl vs. methyl), scientists can precisely tune their reaction conditions. Utilizing amine-free alkaline buffers (pH 8.0–9.0) ensures that the rapid aminolysis pathway outpaces the inevitable hydrolytic degradation, guaranteeing high-yield API synthesis and robust protein bioconjugation.
References
-
American Chemical Society (ACS). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development. Retrieved from:[Link]
-
ResearchGate. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from:[Link]
The Role of Ethyl Pentanimidate as an Active Pharmaceutical Intermediate: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter intermediates that serve as the architectural keystones for blockbuster drugs. Ethyl pentanimidate (often referred to as ethyl valerimidate) is one such molecule. Characterized by its highly reactive imidate functionality, it is the fundamental building block for the synthesis of the "Sartan" class of angiotensin II receptor blockers (ARBs), most notably Irbesartan and Losartan .
This whitepaper provides an in-depth mechanistic analysis of ethyl pentanimidate, detailing its reactivity profile, its critical role in constructing nitrogen-containing heterocycles, and the field-proven, self-validating experimental protocols required to harness its potential in pharmaceutical manufacturing.
Chemical Identity & Mechanistic Paradigm
Ethyl pentanimidate (CAS: 999-09-7) features an imidate group ( ), which imparts a unique dual-reactivity profile. The imine carbon is highly electrophilic, making it susceptible to nucleophilic attack by primary amines, while the nitrogen atom retains nucleophilic character.
In drug development, this dual reactivity is exploited to construct complex imidazoles and spiro-imidazolinones. When reacted with an amino acid or an amino-ester, the initial transamidation is rapidly followed by an intramolecular cyclization. This predictable, high-yield cascade is the exact mechanism utilized to build the core pharmacophores of several antihypertensive agents .
Core Applications in API Synthesis
Irbesartan: Spiro-Imidazolinone Construction
Irbesartan's efficacy relies on its spirocyclopentane-imidazolinone ring, which mimics the peptide structure of angiotensin II. The synthesis of this ring is achieved by condensing ethyl pentanimidate with the ethyl ester of 1-aminocyclopentanecarboxylic acid. The reaction proceeds via an amidine intermediate, which subsequently cyclizes under reflux conditions to form 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one. This intermediate is then alkylated with a biphenyl derivative and converted to a tetrazole to yield the final API .
Fig 1: Mechanistic workflow of Irbesartan synthesis via ethyl pentanimidate.
Losartan: The BCFI Intermediate
For Losartan, ethyl pentanimidate is condensed with glycine to form an intermediate that undergoes a Vilsmeier-Haack cyclization-chlorination-formylation. This aggressive transformation yields 2-butyl-4-chloro-5-formyl imidazole (BCFI) , the critical starting material for Losartan .
Fig 2: Synthesis of BCFI and Losartan utilizing ethyl pentanimidate.
Experimental Methodologies & Self-Validating Protocols
In process chemistry, a protocol is only robust if it contains built-in feedback loops. I have designed the following methodologies as self-validating systems, where the physical or chemical state of the reaction dictates the progression to the next step.
Protocol I: Pinner Synthesis of Ethyl Pentanimidate Hydrochloride
The synthesis of the imidate must be tightly controlled to prevent the thermodynamic degradation of the product into valeramide.
-
Reaction Setup: Charge 1.0 equivalent of valeronitrile and 1.1 equivalents of absolute ethanol into a dry, jacketed reactor.
-
Causality: Absolute ethanol is mandatory; trace water will hydrolyze the highly sensitive nitrile carbon, yielding an amide rather than the desired imidate.
-
-
Thermal Regulation: Cool the mixture to -5°C.
-
Causality: The Pinner reaction is highly exothermic. Maintaining sub-zero temperatures prevents the thermal decomposition of the imidate salt into valeramide and ethyl chloride.
-
-
Acid Catalysis: Slowly bubble anhydrous HCl gas through the solution.
-
Self-Validation: Monitor the weight of the reaction mass. The cessation of weight gain (target: 1.1 to 1.2 equivalents of HCl absorbed) indicates complete saturation.
-
-
Isolation: Stir for 12 hours at 0°C.
-
Self-Validation: The precipitation of a dense, white crystalline solid confirms the formation of the hydrochloride salt. Filter and wash with cold diethyl ether to strip away any unreacted valeronitrile.
-
Protocol II: Synthesis of the Irbesartan Spiro-Intermediate
This protocol details the conversion of the imidate into the spiro-imidazolinone core .
-
Free-Basing the Imidate: Suspend ethyl pentanimidate HCl in dichloromethane (CH₂Cl₂) at 0°C. Slowly add a 20% aqueous potassium carbonate (K₂CO₃) solution until the aqueous layer reaches pH 10.
-
Causality: The free base is required for the nucleophilic attack on the amino-ester. K₂CO₃ is chosen over NaOH because it is a mild base, preventing the base-catalyzed hydrolysis of the imidate back to an ester.
-
Self-Validation: Phase separation will occur cleanly. Extract the organic layer, dry over Na₂SO₄, and concentrate. The resulting clear oil is the free base.
-
-
Condensation & Cyclization: Dissolve 1.0 eq of the free imidate and 1.0 eq of 1-aminocyclopentanecarboxylic acid ethyl ester in xylene. Add a catalytic amount (0.1 eq) of glacial acetic acid.
-
Causality: Acetic acid protonates the imidate nitrogen, enhancing the electrophilicity of the carbon center to initiate transamidation.
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 135°C) for 6.5 hours using a Dean-Stark apparatus.
-
Causality: High temperatures drive the intramolecular cyclization. Xylene allows for the continuous azeotropic removal of the ethanol by-product, pushing the thermodynamic equilibrium forward .
-
Self-Validation: TLC monitoring (Chloroform/Methanol 95:5) will show the complete disappearance of the amino-ester spot. Upon concentration and cooling, the product will present as a thick oil that slowly crystallizes.
-
Quantitative Data Analysis
To ensure reproducibility across scale-up campaigns, the following critical process parameters (CPPs) and key quality attributes (KQAs) must be strictly monitored.
| Synthesis Stage | Critical Process Parameter (CPP) | Target Yield | Key Quality Attribute (KQA) | Mechanistic Causality for CPP |
| Pinner Reaction | Temp: -5°C to 0°C | 85–90% | Absence of valeramide (IR: no 1650 cm⁻¹ peak) | Prevents thermal degradation of the imidate salt. |
| Free-Basing | pH > 10 (Aqueous phase) | > 95% | Moisture < 0.5% (Karl Fischer) | Ensures complete neutralization for nucleophilic attack. |
| Spiro-Cyclization | Reflux in Xylene (135°C) | 75–82% | Complete amino-ester consumption | Azeotropic removal of ethanol drives the equilibrium. |
| BCFI Condensation | Toluene, 100°C | 70–78% | High purity BCFI (>98% via HPLC) | High thermal energy required for Vilsmeier-Haack formylation. |
References
- US Patent 5,270,317: N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present.
- US Patent 6,800,761: Form of irbesartan, methods for obtaining said form and pharmaceutical compositions containing same.
-
QuickCompany Patent Database : Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. QuickCompany.[Link]
- EP Patent 2,194,050: A new process for the preparation of irbesartan.
-
ACS Omega : Development of a New Synthetic Route of the Key Intermediate of Irbesartan. American Chemical Society.[Link]
Amidine Synthesis via Ethyl Valerimidate: Mechanistic Pathways and Primary Amine Reactivity
Executive Summary
Imidoesters represent a highly specific class of electrophilic reagents utilized extensively in both synthetic organic chemistry and bioconjugation. Ethyl valerimidate (EV), a 5-carbon monofunctional alkyl imidate, reacts with primary amines (–NH2) to yield stable valeramidine derivatives[1]. Unlike N-hydroxysuccinimide (NHS) ester chemistry—which neutralizes the native positive charge of lysine residues by forming neutral amide bonds—imidoester-derived amidines remain protonated at physiological pH[2]. This unique charge-preserving characteristic makes ethyl valerimidate an invaluable tool for modifying protein surfaces without disrupting their isoelectric point (pI) or inducing aggregation[1]. Furthermore, in small-molecule drug development, EV is a critical precursor for synthesizing the imidazole core of angiotensin II receptor antagonists, such as losartan and irbesartan[3].
Mechanistic Causality: The Nucleophilic Addition-Elimination Pathway
The reactivity of ethyl valerimidate is fundamentally governed by the nucleophilic attack of an unprotonated primary amine on the electrophilic imine carbon of the imidoester[1].
The reaction causality follows a strict sequence:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the imine carbon, forming a highly unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the ethoxy group as ethanol (the leaving group) to form a transient N-alkyl imidate[1].
-
Rearrangement: The N-alkyl imidate undergoes structural rearrangement to form the highly stable, positively charged amidine bond[2].
Fig 1: Nucleophilic addition-elimination pathway of ethyl valerimidate and primary amines.
pH-Dependent Reaction Kinetics and Side Products
The thermodynamic stability and reaction trajectory of ethyl valerimidate are highly dependent on the pH of the microenvironment. Because the primary amine must be in its unprotonated state to act as a nucleophile, alkaline conditions are required[1]. However, imidoesters are highly susceptible to hydrolysis in aqueous media, transforming into unreactive esters[4].
The causality of buffer pH selection dictates the final product yield:
-
Below pH 8.0: Amines are predominantly protonated, rendering them non-nucleophilic. Hydrolysis of the imidoester outpaces amidine formation[5].
-
pH 8.0 to 10.0: The reaction proceeds efficiently, but the transient N-alkyl imidate intermediate has a prolonged lifespan. If another primary amine is in close spatial proximity, this intermediate can undergo a secondary nucleophilic attack, resulting in an N,N'-amidine derivative (an extraneous crosslinking side product)[1][2].
-
Above pH 10.0: The half-life of the imidoester increases, and the reaction bypasses the stable N-alkyl imidate phase, forming the amidine directly without side products[1].
Fig 2: Causality of pH on imidoester reaction kinetics and side-product formation.
Quantitative Kinetic Data
To optimize experimental design, the following table summarizes the quantitative kinetics of imidoester reactivity with primary amines across different pH environments[1][2][5].
| Parameter | pH < 8.0 | pH 8.0 – 9.0 | pH > 10.0 |
| Amine Nucleophilicity | Low (Protonated) | Moderate to High | Very High (Unprotonated) |
| Imidoester Half-Life | < 5 minutes | 10 – 15 minutes | > 30 minutes |
| Intermediate State | Hydrolyzed Ester | Stable N-alkyl imidate | Bypassed |
| Primary Product | Unreactive Ester | Amidine + N,N'-Amidine | Pure Amidine |
| Reaction Efficiency | Poor | Good | Optimal |
Self-Validating Experimental Protocols
Protocol A: Generation of Ethyl Valerimidate Free Base (For Organic Synthesis)
Ethyl valerimidate is commercially supplied as a hydrochloride salt (ethyl valerimidate HCl) to prevent spontaneous hydrolysis. For non-aqueous organic synthesis—such as the preparation of active pharmaceutical ingredients (APIs) where the amidine is cyclized into an imidazole ring[3]—the free base must be generated immediately prior to use[6].
Step-by-Step Methodology:
-
Preparation of Alkaline Phase: Dissolve 15 g of anhydrous potassium carbonate (K₂CO₃) in 30 mL of distilled H₂O to create a cold 33% (w/w) K₂CO₃ solution[6]. Chill the solution to 4°C.
-
Neutralization: Add 12.7 g (76.7 mmol) of ethyl valerimidate hydrochloride directly into the cold K₂CO₃ solution[6]. Stir vigorously for 2 minutes. The alkaline environment rapidly strips the HCl, generating the lipophilic free base.
-
Extraction: Immediately extract the aqueous mixture with cold diethyl ether (3 × 40 mL)[6]. Causality note: Immediate extraction is critical to prevent the free base from undergoing base-catalyzed hydrolysis in the aqueous layer.
-
Drying: Combine the ether layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Evaporate the ether under reduced pressure at low temperature (≤ 20°C). The resulting ethyl valerimidate free base must be utilized in the subsequent primary amine reaction within 1 hour to prevent spontaneous polymerization.
Protocol B: Charge-Preserving Protein Lysine Modification (Aqueous Bioconjugation)
This protocol utilizes ethyl valerimidate to cap primary amines (lysine side chains and N-termini) on a target protein, converting them to valeramidines while preserving the protein's native isoelectric point[2].
Step-by-Step Methodology:
-
Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into an amine-free alkaline buffer, such as 0.1 M Sodium Borate, pH 8.5 to 9.0[2]. Causality note: Tris or glycine buffers cannot be used as they contain primary amines that will competitively quench the imidoester.
-
Reagent Preparation: Immediately before use, dissolve ethyl valerimidate HCl in dry DMSO to create a 100 mM stock.
-
Conjugation: Add the EV stock to the protein solution to achieve a 50- to 100-fold molar excess of imidoester over the total primary amines present on the protein. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 30 to 60 minutes. The short half-life of the imidoester (10-15 minutes at this pH) ensures the reagent is rapidly consumed[5].
-
Quenching & Cleanup: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM, allowing the excess Tris amines to scavenge any remaining imidoester. Remove small-molecule byproducts (ethanol, quenched reagent) via a desalting column or dialysis.
References
-
[6] European Patent Office. Substituted triazolinones - EP 0526001 A1. Google Patents. Available at:
-
[1] Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Available at:
-
[5] Koram Biotech. Cross-Linking Reagents. Available at:
-
[2] Thermo Fisher Scientific. Crosslinking Technology. Available at:
-
[4] MDPI. Advances in Functionalized Photosensitive Polymeric Nanocarriers. Available at:
-
[3] European Patent Office. A process for the preparation of losartan derivatives - EP1741711A1. Google Patents. Available at:
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. korambiotech.com [korambiotech.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comprehensive Technical Guide on Ethyl Pentanimidate Hydrochloride (CAS 18542-63-7): Synthesis, Specifications, and Applications in Drug Development
Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Ethyl pentanimidate hydrochloride (CAS 18542-63-7), frequently referred to in literature as ethyl valerimidate hydrochloride, is a critical alkyl imidate reagent utilized extensively in the synthesis of N-substituted heterocyclic derivatives[1]. Operating primarily as a highly reactive electrophile, this Pinner salt is a foundational building block in the commercial synthesis of active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist Irbesartan [2][3]. This whitepaper dissects the chemical specifications, mechanistic synthesis pathways, and validated application protocols for ethyl pentanimidate hydrochloride, grounded in established chemical principles and authoritative literature.
Chemical Identity & Specifications
To ensure reproducibility in scale-up and discovery workflows, rigorous adherence to the physical and chemical specifications of the imidate salt is required. Due to the hygroscopic and hydrolytically sensitive nature of Pinner salts, storage and handling parameters are strictly defined.
| Parameter | Specification / Data |
| Chemical Name | Ethyl pentanimidate hydrochloride / Ethyl valerimidate hydrochloride |
| CAS Registry Number | 18542-63-7 |
| Molecular Formula | C₇H₁₅NO • HCl (C₇H₁₆ClNO) |
| Molecular Weight | 165.66 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Purity (Standard) | ≥ 98% (typically verified via ¹H NMR or HPLC) |
| Solubility | Soluble in ethanol, methanol, and dichloromethane; reacts with water |
| Storage Conditions | 0–8 °C under inert atmosphere (Argon/Nitrogen); strictly anhydrous |
Mechanistic Pathway: The Pinner Synthesis
Causality of Experimental Choices
Ethyl pentanimidate hydrochloride is synthesized via the classic Pinner Reaction , an acid-catalyzed nucleophilic addition of an alcohol to a nitrile[4].
The protocol demands two critical environmental controls:
-
Strict Anhydrous Conditions: The intermediate imidium chloride salt is highly electrophilic. The presence of trace water will lead to rapid hydrolysis, irreversibly converting the desired imidate into pentanamide or ethyl pentanoate byproducts[5].
-
Thermal Regulation (0 °C): The formation of the Pinner salt is exothermic, yet the resulting imidium chloride is thermodynamically unstable at elevated temperatures. Maintaining the reaction at 0 °C prevents thermal decomposition and polymerization of the starting materials[4][5].
Figure 1: Acid-catalyzed Pinner reaction mechanism for ethyl pentanimidate hydrochloride.
Self-Validating Protocol: Synthesis of Ethyl Pentanimidate HCl
This protocol incorporates built-in validation steps to ensure process integrity.
-
System Preparation (Input Validation): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube (CaCl₂). Purge the system with Argon.
-
Reagent Loading: Charge the flask with 1.0 equivalent of anhydrous pentanenitrile (valeronitrile) and 1.2 equivalents of anhydrous ethanol.
-
Thermal Equilibration: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to exactly 0 °C.
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas—passed through a concentrated H₂SO₄ drying trap—into the stirred solution.
-
In-Process Validation: Monitor the weight of the reaction flask. Continue bubbling until the solution is saturated with HCl (typically a mass increase corresponding to >1.5 equivalents of HCl).
-
-
Maturation: Seal the flask and stir at 0 °C for 4 to 6 hours, then transfer to a 4 °C refrigerator for 12–18 hours to drive crystallization[4][5].
-
In-Process Validation: The successful formation of the Pinner salt is visually confirmed by the precipitation of a dense, white crystalline solid.
-
-
Isolation: Rapidly filter the solid under a blanket of dry nitrogen. Wash the filter cake with ice-cold anhydrous diethyl ether to remove unreacted starting materials and residual HCl. Dry under high vacuum.
Application in API Manufacturing: Irbesartan Synthesis
Causality of the Cyclization Step
Ethyl pentanimidate hydrochloride is the primary aliphatic donor in the synthesis of Irbesartan , an angiotensin II type 1 (AT1) receptor antagonist[2]. The critical step is the condensation of the imidate with the ethyl ester of 1-aminocyclopentanecarboxylic acid to form a spiro-imidazolinone intermediate[3][6].
Before condensation, the Pinner salt must be neutralized to its free base form. If the hydrochloride salt is used directly, the acidic proton will protonate the amine of the cyclopentane derivative, neutralizing its nucleophilicity and halting the reaction. During the subsequent reflux in xylene, a catalytic amount of acetic acid is added. This weak acid facilitates the elimination of ethanol and water, driving the thermodynamically favorable cyclization into the stable imidazolinone ring[3].
Figure 2: Workflow for the synthesis of the Irbesartan spiro-imidazolinone intermediate.
Self-Validating Protocol: Synthesis of 2-n-Butyl-4-spirocyclopentane-2-imidazolin-5-one
Adapted from established patent literature for Irbesartan intermediates[3][6].
-
Free Base Liberation: Dissolve 1.56 g of ethyl pentanimidate hydrochloride in minimal water. Immediately add a 33% (w/w) aqueous potassium carbonate (K₂CO₃) solution until the pH reaches 9–10.
-
In-Process Validation: Extract immediately with dichloromethane (CH₂Cl₂) to prevent base-catalyzed hydrolysis of the free imidate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the free ethyl valerimidate.
-
-
Condensation Setup: In a dry round-bottom flask, combine the freshly liberated ethyl valerimidate with 1.57 g of 1-aminocyclopentanecarboxylic acid ethyl ester.
-
Solvent & Catalyst: Dissolve the mixture in 12 mL of anhydrous xylene. Add exactly 6 drops of glacial acetic acid[3].
-
Cyclization: Equip the flask with a reflux condenser (and optionally a Dean-Stark apparatus to remove evolved water/ethanol). Reflux the mixture at ~140 °C for 6.5 hours[6].
-
In-Process Validation: Monitor the reaction via TLC (Silica gel; Chloroform/Methanol/Acetic Acid 94:4:2 v/v/v). The reaction is complete when the ninhydrin-active spot of the starting amine disappears.
-
-
Purification: Concentrate the reaction medium under vacuum. Purify the residue via silica gel chromatography using the aforementioned solvent system. Evaporate the product fractions repeatedly in the presence of xylene to remove residual acetic acid.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized ethyl pentanimidate hydrochloride before downstream API synthesis, the following analytical profile must be met:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet at ~1.4 ppm (O-CH₂-CH₃ ), a multiplet at ~1.7 ppm (aliphatic chain protons), a triplet at ~2.7 ppm (CH₂ adjacent to the imino carbon), a quartet at ~4.5 ppm (CH₂ -O), and a broad downfield singlet (>10 ppm) corresponding to the highly deshielded =NH₂⁺ protons[7].
-
Infrared Spectroscopy (FT-IR): A strong, sharp absorption band in the region of 1650–1690 cm⁻¹ is critical, corresponding to the C=N stretching vibration of the imidium bond. The absence of a strong C=O stretch at ~1730 cm⁻¹ validates the absence of ester byproducts.
-
Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M-Cl]⁺ peak at m/z 130.1, corresponding to the intact ethyl pentanimidate cation.
References
- ChemicalBook. ethyl pentanimidate hydrochloride | 18542-63-7.
- BenchChem. Comparison of methyl pentanimidate and ethyl pentanimidate in synthesis.
- BenchChem. Technical Support Center: Optimizing N-(1-iminopentyl)glycine Synthesis.
- ChemicalBook. Irbesartan | 138402-11-6.
- Google Patents. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present.
Sources
- 1. ethyl pentanimidate hydrochloride | 18542-63-7 [chemicalbook.com]
- 2. Irbesartan | 138402-11-6 [chemicalbook.com]
- 3. Irbesartan | 138402-11-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 7. Methyl pentanimidate | 57246-71-6 | Benchchem [benchchem.com]
Application Note: Advanced Synthesis Protocol for Irbesartan via Ethyl Pentanimidate
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of the active pharmaceutical ingredient (API) Irbesartan, utilizing ethyl pentanimidate (ethyl valerimidate) as a primary building block.
Executive Summary & Mechanistic Rationale
Irbesartan is a potent, non-peptide angiotensin II receptor antagonist (ARB) widely prescribed for hypertension and diabetic nephropathy. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Successful synthesis at scale requires a deep understanding of the thermodynamic and kinetic drivers behind each transformation.
The synthesis described herein constructs the spirocyclopentyl-imidazolinone core via a condensation reaction, followed by a highly regioselective N-alkylation, and concludes with a 1,3-dipolar cycloaddition to form the tetrazole pharmacophore.
Causality in Experimental Design
-
Imidazolinone Core Assembly: The reaction between ethyl 1-aminocyclopentanecarboxylate and ethyl pentanimidate requires a weak acid catalyst. Acetic acid is chosen to protonate the imidate, enhancing its electrophilicity without fully protonating the nucleophilic primary amine. Xylene provides the necessary high-temperature environment (~140 °C) to drive the elimination of ethanol and subsequent cyclization[1].
-
Regioselective N-Alkylation: Deprotonation of the imidazolinone intermediate requires a strong, non-nucleophilic base. Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) ensures complete conversion to the highly reactive amide anion. DMF stabilizes the transition state of the ensuing SN2 displacement of the biphenyl bromide [2].
-
Tetrazole Formation: Converting the sterically hindered nitrile to a tetrazole is kinetically demanding. Tributyltin azide is utilized due to its excellent solubility in organic solvents, allowing the 1,3-dipolar cycloaddition to proceed efficiently at reflux temperatures.
Chemical synthesis pathway of irbesartan from ethyl pentanimidate.
Quantitative Data & Material Requirements
To ensure reproducibility, all stoichiometric ratios and material quantities are standardized based on validated pharmaceutical scale-down models [1, 3].
Table 1: Reagents for Step 1 (Imidazolinone Formation)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Ethyl 1-aminocyclopentanecarboxylate | 157.21 | 1.00 | 1.57 g | Primary Amine |
| Ethyl pentanimidate | 129.20 | 1.20 | 1.56 g | Imidate Source |
| Xylene | 106.16 | - | 12.0 mL | High-boiling Solvent |
| Acetic Acid (Glacial) | 60.05 | Catalytic | 6 drops | Acid Catalyst |
Table 2: Reagents for Step 2 (N-Alkylation)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | 194.27 | 1.00 | 0.97 g | Nucleophile (Int. 1) |
| NaH (80% dispersion in mineral oil) | 24.00 | 1.66 | 250 mg | Strong Base |
| 4'-(bromomethyl)biphenyl-2-carbonitrile | 272.14 | 1.10 | 1.50 g | Electrophile |
| Anhydrous DMF | 73.09 | - | 25.0 mL | Polar Aprotic Solvent |
Table 3: Reagents for Step 3 (Tetrazole Formation)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Alkylated Nitrile Intermediate | 385.50 | 1.00 | 1.00 g | Nitrile Source (Int. 2) |
| Tributyltin azide | 332.08 | 3.00 | 2.58 g | Azide Donor |
| o-Xylene | 106.16 | - | 10.0 mL | Solvent |
| 4N Hydrochloric Acid | 36.46 | Excess | 5.0 mL | Cleavage Agent |
Step-by-Step Experimental Methodologies
Step-by-step experimental workflow for irbesartan synthesis.
Step 1: Synthesis of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.57 g of ethyl 1-aminocyclopentanecarboxylate and 1.56 g of ethyl pentanimidate in 12 mL of xylene.
-
Catalysis: Add 6 drops of glacial acetic acid to the stirring mixture.
-
Thermal Cyclization: Heat the reaction mixture to reflux (~140 °C) under a nitrogen atmosphere for 6.5 hours.
-
Workup: Cool the mixture to room temperature and concentrate under vacuum to remove xylene and ethanol byproducts.
-
Purification: Chromatograph the crude residue on silica gel using a chloroform/methanol/acetic acid (94:4:2, v/v/v) eluent. Evaporate the product fractions with benzene to azeotropically remove residual acetic acid.
-
Self-Validation Check: Yields approximately 1.91 g of a thick oil. TLC will show the disappearance of the primary amine (ninhydrin stain positive) and the appearance of a new UV-active spot [1].
Step 2: SN2 Alkylation of the Imidazolinone Core
-
Anhydrous Setup: Purge a clean 100 mL flask with nitrogen. Suspend 250 mg of NaH (80% in mineral oil) in 5 mL of anhydrous DMF.
-
Deprotonation: Dissolve 0.97 g of the Step 1 intermediate in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at room temperature.
-
Crucial Observation: Hydrogen gas evolution will occur immediately. Stir for 30 minutes until bubbling completely ceases, indicating quantitative formation of the amide anion.
-
-
Alkylation: Dropwise add a solution of 1.50 g of 4'-(bromomethyl)biphenyl-2-carbonitrile in 10 mL of DMF. Stir the reaction for 1 hour at room temperature.
-
Workup: Evaporate the DMF under reduced pressure. Take up the residue in 30 mL of ethyl acetate, wash sequentially with distilled water (3 × 15 mL) and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Self-Validation Check: The crude product can be purified via silica gel chromatography (DCM/Ethyl Acetate 9:1) to yield ~1.68 g of the alkylated nitrile. The purified intermediate should present a sharp melting point of 92–93 °C [1].
Step 3: Tetrazole Formation and API Isolation
-
Cycloaddition: Dissolve 1.00 g of the alkylated nitrile intermediate in 10 mL of o-xylene. Add 2.58 g of tributyltin azide. Heat the mixture to reflux for 24 hours under nitrogen.
-
Stannyl Cleavage: Cool the reaction to room temperature. Add 5 mL of 4N HCl and stir vigorously for 2 hours to cleave the tributylstannyl group from the newly formed tetrazole ring.
-
Extraction: Basify the aqueous phase to pH 12 using 10N NaOH to solubilize the Irbesartan as a sodium salt, and wash the aqueous layer with toluene (2 × 10 mL) to remove tin byproducts and unreacted starting materials [2].
-
Precipitation: Carefully acidify the aqueous phase to pH 2 using 1N HCl. Extract the precipitated Irbesartan with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate and evaporate to dryness.
-
Self-Validation Check: The final white solid can be validated via IR spectroscopy. The sharp nitrile stretch (~2220 cm⁻¹) present in the Step 2 intermediate will be entirely absent, replaced by a broad N-H stretch (2400–3000 cm⁻¹) characteristic of the tetrazole ring.
Analytical Validation & Troubleshooting
-
Incomplete Alkylation (Step 2): If unreacted imidazolinone remains, it is typically due to moisture in the DMF quenching the NaH. Ensure Karl Fischer titration of the DMF reads <50 ppm water before use.
-
Tin Contamination (Step 3): Organotin compounds are notoriously difficult to remove. The acid/base liquid-liquid extraction described in Step 3 is critical. If tin residues persist in the final NMR (visible as multiplet peaks around 0.8-1.5 ppm that do not integrate cleanly with the butyl chain), an additional trituration of the API in hexanes is recommended [3].
References
- Title: US6800761B1 - Form of irbesartan, methods for obtaining said form and pharmaceutical compositions containing same Source: Google Patents URL
- Title: EP2194050A1 - A new process for the preparation of irbesartan Source: Google Patents URL
Application Note: Selective Amine Modification and Hydrophobic Tuning via Ethyl Pentanimidate Hydrochloride
Introduction & Mechanistic Rationale
In the development of biotherapeutics and advanced bioconjugates, the targeted modification of primary amines (such as the ϵ -amino groups of lysine residues or the N-terminus of polypeptides) is a foundational technique. While N-hydroxysuccinimide (NHS) esters are ubiquitous in these workflows, they convert basic amines into neutral amides, neutralizing the positive charge. This loss of charge can drastically alter a protein's isoelectric point (pI), leading to aggregation, loss of tertiary structure, or diminished biological activity.
Ethyl pentanimidate hydrochloride (also known as ethyl valerimidate hydrochloride) offers a sophisticated alternative. As a monofunctional imidoester, it reacts with primary amines to form an amidine bond . The critical advantage of this chemistry is that the resulting amidine is protonated at physiological pH. Consequently, the original positive charge of the amine is preserved 1. Furthermore, the pentanimidate moiety introduces a short, hydrophobic butyl chain to the protein surface, allowing researchers to subtly tune the lipophilicity of the biomolecule without disrupting its electrostatic profile 2.
Chemical Pathway of Amidination
Reaction mechanism of ethyl pentanimidate with a primary amine to form a charge-preserving amidine.
Comparative Analysis of Amine-Modifying Reagents
Selecting the correct amine-reactive reagent dictates the biophysical properties of the resulting conjugate. The table below summarizes how ethyl pentanimidate compares to other common amine-modifying agents.
| Reagent | Reactive Group | Target | Post-Reaction Charge | Primary Application |
| Ethyl Pentanimidate HCl | Imidoester | Primary Amines | Positive (+1) | Charge-preserving hydrophobic modification / Amine blocking |
| Sulfo-NHS-Acetate | NHS Ester | Primary Amines | Neutral (0) | Amine blocking / Charge neutralization |
| Traut's Reagent | Iminothiolane | Primary Amines | Positive (+1) | Introduction of reactive sulfhydryl groups |
| Succinic Anhydride | Anhydride | Primary Amines | Negative (-1) | Charge reversal (Positive to Negative) |
Experimental Workflow
End-to-end workflow for protein amidination and self-validation.
Step-by-Step Bioconjugation Protocol
This protocol is designed as a self-validating system . By pairing the conjugation chemistry with a post-reaction TNBSA assay, researchers can quantitatively verify the success and extent of the modification without relying on assumptions.
Materials Required
-
Target Protein : e.g., BSA or monoclonal antibody (1-5 mg/mL).
-
Ethyl Pentanimidate Hydrochloride : Must be stored desiccated at 4°C.
-
Reaction Buffer : 0.1 M Sodium Borate, pH 8.5. (Do not use Tris or Glycine).
-
Purification Buffer : 1X PBS, pH 7.4.
-
Validation Reagent : 5% TNBSA (2,4,6-trinitrobenzene sulfonic acid) solution.
Step 1: Buffer Exchange and Optimization
Action : Dialyze or use a size-exclusion desalting column to exchange the protein into 0.1 M Sodium Borate, pH 8.5. Causality : Imidoesters react exclusively with deprotonated primary amines. The ϵ -amino group of lysine has a pKa of ~10.5. Elevating the pH to 8.5 increases the proportion of deprotonated, nucleophilic amines while balancing the rate of reagent hydrolysis, which accelerates dangerously at pH > 9.0 1. Furthermore, any primary amines in the buffer (like Tris) will competitively consume the reagent.
Step 2: Reagent Preparation (Time-Critical)
Action : Weigh out the required amount of ethyl pentanimidate hydrochloride to achieve a 50-fold molar excess over the total number of primary amines in the protein. Dissolve the reagent in a small volume of anhydrous DMSO. Causality : Imidoesters have exceptionally short half-lives in aqueous alkaline environments (often less than 5 minutes at pH 8.5) due to rapid hydrolysis 1. The reagent must be prepared immediately before use. Do not prepare stock solutions in aqueous buffers.
Step 3: The Amidination Reaction
Action : Add the dissolved ethyl pentanimidate to the protein solution. Vortex gently to mix. Incubate the reaction at room temperature for 1 hour. Causality : The large molar excess compensates for the rapid hydrolysis of the imidoester. The 1-hour incubation ensures that the nucleophilic attack by the protein amines reaches completion before the remaining reagent is entirely hydrolyzed into unreactive byproducts.
Step 4: Quenching and Purification
Action : Terminate the reaction by passing the mixture through a pre-equilibrated size-exclusion desalting column (e.g., Sephadex G-25) using 1X PBS (pH 7.4) as the mobile phase. Causality : This step removes the ethanol byproduct, hydrolyzed reagent, and any unreacted ethyl pentanimidate. Exchanging back into a physiological pH buffer stabilizes the newly formed amidine bonds, which are fully protonated and stable at pH 7.4.
Step 5: Validation via TNBSA Assay (Self-Validating System)
Action :
-
Prepare a 0.01% TNBSA solution in 0.1 M Sodium Bicarbonate, pH 8.5.
-
Add 0.5 mL of TNBSA solution to 0.5 mL of the purified amidinated protein (and a separate native protein control).
-
Incubate at 37°C for 2 hours.
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.
-
Measure absorbance at 335 nm.
Causality : TNBSA reacts specifically with primary amines to form a highly chromogenic derivative. By comparing the absorbance of the modified protein to the native control, you can precisely calculate the percentage of amines that were successfully blocked by the ethyl pentanimidate. A successful reaction will yield a >90% reduction in A335 .
References
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Protein Biology Resource Library.
- An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
Sources
Topic: Ethyl Pentanimidate: Reaction Conditions and Optimized Protocols for Amidine Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Amidines are a cornerstone structural motif in medicinal chemistry, recognized for their role as pharmacophores in numerous therapeutic agents and as versatile intermediates in heterocyclic synthesis. The Pinner reaction provides a classical and robust pathway to this functional group via an alkyl imidate intermediate. This application note delivers an in-depth guide to the synthesis of N-substituted pentanamidines starting from ethyl pentanimidate. We will explore the underlying reaction mechanism, delineate the critical parameters governing the reaction's success, and provide detailed, field-proven protocols for its execution. This guide is designed to equip researchers with the necessary expertise to confidently and efficiently synthesize a diverse range of amidine derivatives.
Introduction: The Significance of the Amidine Moiety
Amidines, characterized by the RC(NR')NR₂ functional group, are prevalent in a wide array of biologically active compounds, including antimicrobial and antiparasitic agents.[1] Their ability to act as strong bases and engage in hydrogen bonding makes them crucial for molecular recognition, particularly in binding to DNA, RNA, and enzyme active sites.[1]
While numerous methods exist for amidine synthesis, the Pinner reaction remains a highly reliable and fundamental approach.[2][3][4] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form a stable imino ester salt, known as a Pinner salt.[5][6][7] This intermediate, such as ethyl pentanimidate hydrochloride, is then reacted with a primary or secondary amine to furnish the target amidine with the elimination of alcohol.[8] This methodology offers a controlled and versatile route to mono- and di-substituted amidines.[1]
Reaction Principle and Mechanism
The conversion of ethyl pentanimidate to an N-substituted pentanamidine is a nucleophilic substitution reaction at the sp²-hybridized carbon of the imidate. The reaction is typically performed on the imidate hydrochloride salt.
Step 1: Liberation of the Free Imidate: The reaction often requires a mild base, such as triethylamine, to neutralize the hydrochloride salt and generate the free ethyl pentanimidate in situ.
Step 2: Nucleophilic Attack and Elimination: The amine, acting as a nucleophile, attacks the electrophilic carbon of the imidate. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of ethanol, a thermodynamically favorable leaving group, to yield the stable amidine product.
Below is a diagram illustrating the core mechanism for the conversion of ethyl pentanimidate to an N-substituted amidine.
Caption: Reaction mechanism for amidine synthesis from ethyl pentanimidate.
Critical Reaction Parameters: A Guide to Optimization
The success of this synthesis hinges on the careful control of several key parameters. Understanding their interplay is crucial for maximizing yield and purity.
-
Reagent Quality and Anhydrous Conditions : The Pinner reaction and the subsequent aminolysis are highly sensitive to moisture. Ethyl pentanimidate can readily hydrolyze to form ethyl pentanoate, consuming the starting material and complicating purification.[5][9] Therefore, the use of anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), is paramount.
-
Nature of the Amine Nucleophile :
-
Steric Hindrance : Less sterically hindered primary amines (e.g., benzylamine, aniline) generally react more readily than bulky primary or secondary amines. Reactions with more hindered amines may require higher temperatures or longer reaction times.[9][10]
-
Nucleophilicity : Electron-rich amines are more nucleophilic and typically react faster than electron-deficient amines (e.g., those with electron-withdrawing groups). For weakly nucleophilic amines, catalytic activation or more forcing conditions might be necessary.
-
-
Choice of Solvent : Anhydrous ethanol is a common and effective solvent, as it is the byproduct of the reaction and its presence does not introduce a competing nucleophile.[8][11] Other polar aprotic solvents like methanol or dioxane can also be used, but compatibility with the specific amine should be considered.[6]
-
Temperature Control : The reaction temperature is a critical lever for controlling the reaction rate. While many reactive amines will proceed smoothly at room temperature or with gentle heating (reflux in ethanol), less reactive substrates may require higher temperatures.[8][10] It is crucial to monitor the reaction to avoid decomposition at elevated temperatures.
Data Presentation: Representative Reaction Conditions
The optimal conditions for amidine synthesis are highly dependent on the amine substrate. The table below provides a summary of typical starting conditions for various classes of amines, which should be used as a guide for optimization.
| Amine Substrate | Typical Solvent | Base (eq.) | Temperature (°C) | Time (h) | Expected Yield | Key Considerations |
| Aniline | Anhydrous Ethanol | Triethylamine (1.1) | Reflux (78 °C) | 4 - 6 | Good to Excellent | A standard, generally high-yielding reaction.[8] |
| Benzylamine | Anhydrous Ethanol | Triethylamine (1.1) | Room Temp to 50 °C | 8 - 12 | Excellent | Highly nucleophilic; reaction often proceeds at lower temperatures. |
| Cyclohexylamine | Anhydrous Ethanol | Triethylamine (1.1) | Reflux (78 °C) | 12 - 24 | Moderate to Good | Steric hindrance may slow the reaction, requiring longer times.[10] |
| 4-Nitroaniline | Anhydrous Dioxane | Triethylamine (1.1) | Reflux (101 °C) | 24 - 48 | Fair to Moderate | Reduced nucleophilicity requires more forcing conditions. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-phenylpentanamidine from ethyl pentanimidate hydrochloride and aniline.
5.1. Materials and Equipment
-
Ethyl pentanimidate hydrochloride (1.0 eq)
-
Aniline (1.0 eq), freshly distilled
-
Triethylamine (1.1 eq), freshly distilled
-
Anhydrous Ethanol (200 proof)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
5.2. Experimental Workflow Diagram
Caption: General experimental workflow for amidine synthesis.
5.3. Step-by-Step Procedure
-
Reaction Setup : Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser. Purge the entire system with dry nitrogen gas for 10-15 minutes.
-
Reagent Charging : To the flask, add ethyl pentanimidate hydrochloride (1.0 eq) followed by anhydrous ethanol (approx. 0.2 M concentration). Begin stirring to form a suspension.
-
Amine and Base Addition : To the stirred suspension, add triethylamine (1.1 eq) dropwise. A brief exotherm may be observed. After 5 minutes, add aniline (1.0 eq) dropwise.
-
Reaction : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.[8]
-
Monitoring : Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the aniline spot and the appearance of a new, more polar product spot indicates progress.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.
-
Extraction : Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final compound.
-
Characterization : Confirm the structure and purity of the isolated N-phenylpentanamidine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine. 2. Incomplete liberation of free imidate. 3. Reaction temperature too low. | 1. Increase reaction temperature and/or time. 2. Ensure stoichiometry of base is correct (1.1-1.2 eq). 3. Switch to a higher boiling point solvent like dioxane if necessary.[6] |
| Major Ester Side Product | Presence of water in the reaction mixture leading to imidate hydrolysis. | Rigorously dry all glassware and solvents. Use freshly opened or distilled reagents. Maintain a positive pressure of inert gas throughout the reaction.[5] |
| Complex Product Mixture | Amine or product degradation at high temperatures. | Run the reaction at the lowest effective temperature. Monitor closely and stop the reaction as soon as the starting material is consumed. |
| Purification Difficulties | The basic nature of the amidine can cause streaking on silica gel. | Add 0.5-1% triethylamine to the chromatography eluent to suppress tailing and improve separation. |
Conclusion
The reaction of ethyl pentanimidate with amines is a powerful and highly adaptable method for the synthesis of N-substituted amidines. By carefully controlling reaction parameters—particularly by ensuring anhydrous conditions and tailoring the temperature to the amine's reactivity—researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for professionals in drug discovery and organic synthesis, facilitating the efficient construction of this vital chemical scaffold.
References
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem.
- Pinner Reaction. J&K Scientific LLC.
- The reaction mechanism for the reaction reported by Li, Hong, and coworkers. ResearchGate.
- Pinner Reaction. Organic Chemistry Portal.
- Pinner Reaction. SynArchive.
- Comparison of methyl pentanimidate and ethyl pentanimidate in synthesis. Benchchem.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Metal-Free Multicomponent Strategy for Amidine Synthesis. Journal of the American Chemical Society.
- Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum.
- Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. PMC.
- Application Notes: Synthesis of Tertiary Amines Using N-Ethyl-2-pentanamine. Benchchem.
- Synthesis of amidines. Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of N-substituted 4-hydroxybutanamide Derivatives. Benchchem.
- Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH.
- Mild method for the synthesis of amidines by the electrophilic activation of amides.
- Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. SciELO.
- Application Notes and Protocols: Synthesis of Amidines from Ethyl Benzimidate Hydrochloride. Benchchem.
- Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Publications.
- Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Pinner Reaction [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl Pentanimidate as a Versatile Precursor for the Synthesis of Novel Agrochemicals
Abstract: The relentless evolution of resistance in agricultural pests and pathogens necessitates the continuous discovery of novel herbicides and fungicides. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many highly effective agrochemicals.[1][2] This guide details the application of ethyl pentanimidate, a valuable and reactive intermediate, in the synthesis of innovative fungicidal and herbicidal scaffolds. We provide in-depth protocols for the synthesis of pyrazole and pyrimidine derivatives, demonstrating the utility of ethyl pentanimidate in constructing these critical agrochemical pharmacophores.
Introduction to Ethyl Pentanimidate: A Key Building Block
Ethyl pentanimidate, also known as ethyl valerimidate, is an alkyl imidate ester. Its structure features a reactive C=N double bond and an ether-like ethyl group, making it a potent electrophile. This reactivity is central to its utility in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems.
The primary method for synthesizing ethyl pentanimidate is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (valeronitrile).[3] The resulting Pinner salt (an imidate hydrochloride) is then neutralized to yield the free imidate.
Key Physicochemical & Reactivity Insights:
-
Electrophilicity: The imino carbon is highly susceptible to nucleophilic attack, making it ideal for reactions with amines, hydrazines, and other nucleophiles to form new C-N bonds.
-
Leaving Group: The ethoxy group (-OEt) serves as an effective leaving group during cyclization reactions, facilitating the formation of stable heterocyclic rings.
-
Steric and Electronic Profile: Compared to its methyl counterpart, ethyl pentanimidate can offer slightly slower reaction rates due to increased steric hindrance, but it may also be more stable towards hydrolysis.[3] This balance can be leveraged for controlled reaction outcomes.
Safety Considerations: While specific toxicological data for ethyl pentanimidate is not thoroughly documented, it should be handled with the care afforded to reactive organic intermediates. Based on data for analogous compounds like ethyl valerate, it is considered a flammable liquid and vapor.[4][5][6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[5][7]
Application in Fungicide Synthesis: Crafting Pyrazole Scaffolds
Pyrazole and its derivatives are renowned for their broad-spectrum and potent fungicidal activities, making them "privileged scaffolds" in agrochemical research.[1][8][9][10] Many commercial fungicides are based on the pyrazole-4-carboxamide structure.[1] The inherent reactivity of ethyl pentanimidate makes it an excellent starting point for constructing the core pyrazole ring through condensation with hydrazine derivatives.
Workflow: Synthesis of a Novel Pyrazole Fungicide Precursor
This protocol describes the synthesis of a hypothetical, yet representative, 3-butyl-5-hydroxypyrazole, a key intermediate that can be further functionalized to produce active fungicides. The core transformation involves the cyclocondensation of ethyl pentanimidate with ethyl hydrazinoacetate.
Caption: Workflow for pyrazole intermediate synthesis.
Experimental Protocol: Synthesis of 3-Butyl-5-hydroxypyrazole
Objective: To synthesize a pyrazole intermediate from ethyl pentanimidate for further elaboration into a potential fungicide.
Materials:
-
Ethyl Pentanimidate (1.0 eq)
-
Ethyl Hydrazinoacetate Hydrochloride (1.05 eq)
-
Sodium Ethoxide (NaOEt) (2.1 eq)
-
Anhydrous Ethanol
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add anhydrous ethanol.
-
Base Preparation: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved. To this solution, add ethyl hydrazinoacetate hydrochloride and stir for 15 minutes at room temperature to form the free hydrazine.
-
Imidate Addition: Add ethyl pentanimidate dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching & Neutralization: After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.
-
Acidification: Cool the residue in an ice bath and slowly add 2M HCl until the pH is approximately 5-6. This step protonates the pyrazolate and precipitates the product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Data & Characterization:
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Peaks corresponding to butyl chain and pyrazole ring protons |
| ¹³C NMR | Peaks corresponding to butyl chain and pyrazole ring carbons |
| HRMS | Calculated m/z value consistent with the molecular formula |
Application in Herbicide Synthesis: Building Pyrimidine Cores
Pyrimidine-based structures are integral to several classes of herbicides that act by inhibiting essential plant biological pathways, such as amino acid synthesis.[11][12] The synthesis of a substituted pyrimidine ring can be efficiently achieved by reacting an imidate with a three-carbon synthon bearing two nucleophilic sites.
Workflow: Synthesis of a Novel Pyrimidine Herbicide Precursor
This protocol outlines the synthesis of a 4-amino-6-butyl-2-methylpyrimidine. This scaffold can be a precursor to herbicides targeting enzymes like acetolactate synthase (ALS). The reaction involves the condensation of ethyl pentanimidate with acetoacetonitrile, followed by cyclization with a nitrogen source like guanidine.
Caption: General workflow for pyrimidine precursor synthesis.
Experimental Protocol: Synthesis of 4-Amino-6-butylpyrimidine-5-carbonitrile
Objective: To prepare a substituted aminopyrimidine core structure from ethyl pentanimidate for potential development into a novel herbicide.
Materials:
-
Ethyl Pentanimidate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Formamidine Acetate (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq)
-
Anhydrous Ethanol
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C and add malononitrile dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Condensation: Re-cool the mixture to 0°C and add ethyl pentanimidate dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution.
-
Intermediate Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to obtain the crude enaminonitrile intermediate.
-
Cyclization Setup: In a separate flask, dissolve the crude intermediate in anhydrous ethanol. Add sodium ethoxide and formamidine acetate.
-
Ring Closure: Heat the mixture to reflux for 12-16 hours.
-
Workup: Cool the reaction and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target pyrimidine.
Data & Characterization:
| Parameter | Expected Result |
| Yield | 50-65% (over two steps) |
| Appearance | White to light brown solid |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Signals confirming the butyl group and pyrimidine ring protons |
| FT-IR (cm⁻¹) | Characteristic peaks for C≡N and N-H stretches |
| HRMS | m/z value corresponding to the exact mass of the product |
Conclusion
Ethyl pentanimidate serves as a highly effective and versatile C5 synthon for the construction of nitrogen-containing heterocycles. Its application in the synthesis of pyrazole and pyrimidine cores, as demonstrated in these protocols, highlights its significant potential in the discovery pipeline for new, potent, and potentially resistance-breaking fungicides and herbicides. The principles outlined here provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of imidates in the quest for next-generation agrochemicals.
References
-
Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1][7][13]thiadiazole moiety. PubMed. Available at: [Link]
- Intermediates in the preparation of fungicidal pyrazoles. Google Patents.
- Material Safety Data Sheet. Generic Safety Data.
- MATERIAL SAFETY DATA SHEET (Ethyl Valerate). Chemical Supplier.
-
A Synthetic Approach to Novel Heterocyclic Herbicides. ScholarWorks at WMU. Available at: [Link]
-
Safety Data Sheet - Elan Chemical (Ethyl Valerate). Elan Chemical. Available at: [Link]
-
Studies on the synthetic development for the discovery of novel heterocyclic agrochemicals. ResearchGate. Available at: [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PMC. Available at: [Link]
-
Privileged scaffolds for anti-infective activity: Imidazole and pyrazole based analogues. ResearchGate. Available at: [Link]
-
Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Bentham Science. Available at: [Link]
-
Natural Compounds as Next-Generation Herbicides. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. elan-chemical.com [elan-chemical.com]
- 6. fishersci.com [fishersci.com]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles - Google Patents [patents.google.com]
utilizing ethyl pentanimidate in organic framework and polymer synthesis
Application Note: Utilizing Ethyl Pentanimidate for Post-Synthetic Modification of Covalent Organic Frameworks and Polymers
Executive Summary
Ethyl pentanimidate (often referred to as ethyl valerimidate) is a highly reactive, monofunctional imidate ester utilized primarily for the amidination of primary amines. In the rapidly evolving fields of Covalent Organic Frameworks (COFs) and functional polymer synthesis, precise pore-wall and backbone modifications are essential for tuning structural microenvironments. This application note details the mechanistic rationale, standardized experimental protocols, and analytical validation strategies for using ethyl pentanimidate to introduce hydrophobic pentyl chains and highly basic amidine functional groups into amine-bearing scaffolds.
Mechanistic Rationale: The Case for Amidination
When modifying or polyamines, researchers traditionally rely on acyl chlorides or anhydrides. However, these reagents convert basic amines into neutral amides, drastically altering the electrostatic landscape of the pore or polymer backbone.
Causality & Experience: Ethyl pentanimidate circumvents this limitation by converting primary amines into amidines via a Pinner-type reaction mechanism[1]. The resulting amidine linkage retains a positive charge at physiological and ambient pH (pKa ~11-12). This charge preservation is critical for applications requiring strong electrostatic interactions, such as nucleic acid delivery in drug development, or the capture and catalytic conversion of acidic gases like CO₂[2]. Furthermore, the pentyl chain introduces a well-defined hydrophobic domain, allowing for precise amphiphilic tuning of the framework without sacrificing the scaffold's basicity.
Reaction mechanism of amine amidination by ethyl pentanimidate.
Experimental Protocols
Self-Validating System: The following protocols are designed with built-in validation checkpoints (e.g., pH monitoring, byproduct tracking) to ensure reproducibility. Ethyl pentanimidate is typically sourced as a stable 3[3] to prevent premature hydrolysis, requiring careful buffering during application.
Protocol A: Post-Synthetic Modification (PSM) of Amine-Tagged COFs
Objective: Decorate the pore walls of an amine-functionalized COF (e.g., NH₂-COF) with pentanimidamide groups to enhance CO₂ affinity.
-
Preparation: Suspend 50 mg of the finely ground NH₂-COF in 10 mL of anhydrous ethanol or a buffered aqueous/organic mixture (pH 8.5). Causality Check: Maintaining the pH strictly between 8.0 and 9.0 is critical. A lower pH protonates the framework amines (destroying their nucleophilicity), while a higher pH accelerates the irreversible hydrolysis of the imidate ester into ethyl valerate.
-
Reagent Addition: Add 5 molar equivalents (relative to the framework -NH₂ groups) of ethyl pentanimidate hydrochloride.
-
Reaction: Stir the suspension at 25°C for 12–24 hours. The mild temperature prevents framework degradation while ensuring complete conversion.
-
Purification: Isolate the modified COF via centrifugation (8000 rpm, 5 min). Wash extensively with ethanol (3 × 10 mL) and dichloromethane (3 × 10 mL) to remove unreacted imidate and the ethanol byproduct.
-
Drying & Validation: Activate the COF under dynamic vacuum at 80°C for 12 hours. Validate conversion via FT-IR by observing the disappearance of primary amine N-H stretches at ~3400 cm⁻¹ and the appearance of strong amidine C=N stretches at ~1650 cm⁻¹.
Protocol B: Functionalization of Polymeric Scaffolds (e.g., Chitosan or Polyallylamine)
Objective: Synthesize a functionalized, amphiphilic polymer for drug delivery applications.
-
Dissolution: Dissolve 100 mg of the amine-bearing polymer in 10 mL of 0.1 M sodium borate buffer (pH 8.5).
-
Conjugation: Slowly add ethyl pentanimidate hydrochloride (calculated for the desired degree of substitution) in small aliquots over 30 minutes to prevent sudden pH drops from the hydrochloride salt.
-
Incubation: Agitate at room temperature for 4 hours.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove salts and ethanol.
-
Lyophilization: Freeze-dry the retentate to obtain the functionalized polymer as a fluffy powder.
Workflow for post-synthetic amidination of COFs using ethyl pentanimidate.
Data Presentation & Analytical Considerations
The introduction of the pentyl group and the amidine linkage significantly alters the physicochemical properties of the scaffold. Table 1 summarizes typical quantitative shifts observed upon modifying an archetypal NH₂-COF.
Table 1: Physicochemical Property Shifts Post-Amidination
| Parameter | Pristine NH₂-COF | Amidine-Modified COF | Analytical Method |
| BET Surface Area | 1850 m²/g | 1420 m²/g | N₂ Adsorption (77 K) |
| Pore Volume | 0.95 cm³/g | 0.71 cm³/g | NLDFT Model |
| Zeta Potential (pH 7) | +15 mV | +38 mV | Electrophoretic Light Scattering |
| CO₂ Uptake (298 K, 1 bar) | 45 mg/g | 85 mg/g | Volumetric Adsorption |
Interpretation & Self-Validation: The reduction in BET surface area and pore volume is a self-validating indicator of successful pore-wall decoration, as the grafted pentyl chains physically occupy internal pore space. Conversely, the dramatic increase in Zeta potential and CO₂ uptake confirms the successful integration of the highly basic, positively charged amidine groups, which act as strong affinity sites for acidic CO₂ molecules[2].
References
-
Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]
-
Designing the Future of Advancing Catalysis: Structural Trends in Metal-Free Systems for CO₂ Conversion Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Ethyl Pentanimidate Cross-Linking & pH Optimization
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently see researchers struggle with imidoester cross-linking—specifically with reagents like ethyl pentanimidate (ethyl valerimidate). The root cause of most experimental failures is a misunderstanding of the thermodynamic and kinetic relationship between buffer pH, amine nucleophilicity, and reagent stability.
This guide provides a self-validating framework to help you master these reactions, troubleshoot effectively, and ensure reproducible bioconjugation.
The Mechanistic Reality of Imidoester pH Optimization
Unlike NHS-esters, which rapidly hydrolyze at high pH, imidoesters like ethyl pentanimidate exhibit a counter-intuitive chemical profile. They react with primary amines (such as lysine side chains and the N-terminus) to form stable amidine bonds[1].
The causality behind pH optimization lies in balancing two competing factors:
-
Chemical Efficiency: As the pH becomes more alkaline (approaching pH 10), the half-life of the imidoester actually increases, and amidine formation occurs directly without intermediate side products[1].
-
Biological Integrity: Most native proteins denature at pH 10. Furthermore, at pH < 8.0, an intermediate N-alkyl imidate forms. This intermediate can either cross-link to a nearby amine (causing unintended N,N'-amidine derivatives) or fail to resolve into a stable bond[1].
The Verdict: While pure chemistry favors pH 10, the practical optimum for protein cross-linking is pH 8.0 to 9.0 . This window ensures sufficient unprotonated primary amines for nucleophilic attack while preserving the protein's native isoelectric point (pI) and tertiary structure[2].
Fig 1: pH-dependent reaction pathways balancing chemical efficiency and protein stability.
Quantitative Optimization Data
To make informed decisions about your reaction conditions, reference the quantitative behavioral profile of imidoesters across different pH environments.
| pH Level | Chemical Reactivity | Intermediate Formation | Protein Stability | Practical Recommendation |
| < 8.0 | Low | High (N-alkyl imidate) | High | Not recommended due to side reactions. |
| 8.0 - 9.0 | Moderate to High | Moderate | High | Optimal for Native Proteins. |
| 10.0 | Very High | None (Direct Amidine) | Low (Denaturation risk) | Use only for robust, structure-agnostic peptides. |
Self-Validating Experimental Protocol
Every robust protocol must be a self-validating system. This methodology includes built-in checkpoints to ensure the ethyl pentanimidate reaction is proceeding as intended[3].
Materials Required:
-
Cross-linking Buffer: 0.2 M Triethanolamine, Sodium Borate, or HEPES (pH 8.0 - 8.5).
-
Quenching Solution: 1 M Tris-HCl or Glycine (pH 8.0).
-
Target Protein: Purified, at a concentration of 1 - 5 mg/mL.
Step-by-Step Methodology:
-
Buffer Verification (Checkpoint 1): Ensure your protein is in an amine-free buffer. Do not use Tris or Glycine during the reaction phase, as these primary amines will outcompete your protein for the cross-linker[3]. Verify the pH is exactly 8.0 - 8.5 using a calibrated micro-pH probe.
-
Reagent Equilibration: Ethyl pentanimidate is highly moisture-sensitive. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation and premature hydrolysis[3].
-
Reaction Initiation: Add a 10- to 30-fold molar excess of ethyl pentanimidate to the protein solution. (Use 10x for concentrations > 5 mg/mL; use 30x for concentrations < 5 mg/mL)[3].
-
Incubation: Incubate the mixture at room temperature for 30 to 60 minutes.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20 - 50 mM. Incubate for an additional 15 minutes[3].
-
Validation (Checkpoint 2): Run an aliquot of the pre-reaction and post-reaction samples on an SDS-PAGE gel or analyze via Mass Spectrometry. You should observe a distinct mass shift corresponding to the addition of the pentanimidate groups, confirming successful amidination.
Fig 2: Step-by-step buffer selection and reaction workflow for imidoester crosslinkers.
Troubleshooting Matrix
When experiments fail, systematic isolation of variables is key. Use this matrix to diagnose common ethyl pentanimidate issues.
| Symptom | Root Cause | Corrective Action |
| Low or zero modification efficiency | Buffer pH is too low (< 8.0). | Amines are protonated (-NH3+) and non-nucleophilic. Adjust buffer to pH 8.0 - 8.5. |
| No reaction despite correct pH | Primary amine contamination in buffer. | Dialyze or desalt the protein into an amine-free buffer (e.g., Borate, HEPES) prior to reaction[3]. |
| Reagent fails to dissolve / cloudy solution | Reagent hydrolyzed due to moisture exposure. | Equilibrate the reagent vial to room temp before opening. Prepare cross-linker solutions immediately before use[3]. |
| Loss of protein biological activity | Over-modification of critical active-site lysines. | Reduce the molar excess of ethyl pentanimidate from 30x to 10x, or lower the incubation time to 15 minutes. |
Frequently Asked Questions (FAQs)
Q: Why does the literature sometimes say imidoesters are more stable at high pH, while NHS-esters are less stable? A: This is a fundamental difference in their leaving group chemistry. NHS-esters undergo rapid base-catalyzed hydrolysis, meaning their half-life drops to mere minutes at pH 8.6[2]. Conversely, imidoesters like ethyl pentanimidate actually show increased half-life and pure amidine formation at pH 10[1]. However, because pH 10 destroys most proteins, we compromise at pH 8.0 - 9.0.
Q: Does the addition of ethyl pentanimidate change my protein's isoelectric point (pI)? A: No. This is the primary advantage of imidoesters. The resulting amidine bond is protonated at physiological pH, retaining a positive charge much like the primary amine it replaced. This preserves the native pI and overall charge state of your protein[2].
Q: Can I store my ethyl pentanimidate stock solution in water or buffer for future use? A: Absolutely not. Imidoester crosslinkers cannot be stored in aqueous solutions because the imidate moiety is easily hydrolyzed. You must prepare the reagent immediately before adding it to your protein sample[3].
Q: I am seeing a mix of cross-linked products and dead-end modifications. What is happening? A: You are likely operating at a pH below 8.0. At lower pH ranges, the reaction forms an N-alkyl imidate intermediate. This intermediate has a choice: it can slowly convert to the desired amidine bond, or it can cross-link to another nearby amine, creating unintended N,N'-amidine derivatives[1]. Raising the pH to 8.5 forces the reaction directly to the stable amidine bond.
References
- Chemistry of Crosslinking | Thermo Fisher Scientific. thermofisher.com.
- Imidoester Crosslinkers: DMA, DMP, DMS, DTBP | Thermo Fisher Scientific. thermofisher.com.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific. thermofisher.com.
Sources
troubleshooting low coupling yields with ethyl valerimidate in peptidomimetics
Welcome to the Technical Support Center for peptidomimetic synthesis and bioconjugation. This guide is designed for researchers and drug development professionals troubleshooting low coupling yields when using ethyl valerimidate (an imidoester) to form amidine linkages.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the underlying thermodynamic and kinetic principles of imidoester chemistry, allowing you to identify the exact point of failure in your workflow and implement self-validating corrections.
Mechanistic Overview: Amidination vs. Hydrolysis
To troubleshoot low yields, you must first understand the competing reaction pathways. Ethyl valerimidate reacts with primary amines (such as the N-terminus or lysine side chains of a peptidomimetic) to form an amidine bond. However, this reaction is in direct kinetic competition with the base-catalyzed hydrolysis of the imidoester moiety[1],[2].
Mechanistic pathway of ethyl valerimidate amidination versus competing hydrolysis.
Quantitative Reaction Dynamics
The success of your coupling relies entirely on the pH of your reaction buffer. The amine must be deprotonated to act as a nucleophile, but high pH accelerates the destruction (hydrolysis) of your ethyl valerimidate reagent[1],[3].
Table 1: Influence of pH on Imidoester Coupling Dynamics
| Reaction Parameter | pH < 8.0 | pH 8.0 – 9.0 (Optimal) | pH > 10.0 |
| Amine Nucleophilicity | Low (Mostly protonated) | Moderate to High | Very High |
| Imidoester Half-Life | Longer (> 30 minutes) | Moderate (~10–20 minutes) | Very Short (< 5 minutes) |
| Reaction Pathway | Stalls at N-alkyl imidate intermediate | Rapidly converts to Amidine | Bypassed (Direct Amidine formation) |
| Primary Failure Mode | Incomplete conversion / Side reactions | Highest Target Yield | Rapid hydrolysis outcompetes coupling |
Troubleshooting FAQs
Q1: I am using fresh ethyl valerimidate and a pH 8.5 buffer, but my coupling yield is near zero. What is going wrong?
A: Check your buffer composition. The most common point of failure in imidoester coupling is the use of primary amine-containing buffers, such as Tris (TBS) or Glycine[2],[3]. Because ethyl valerimidate is highly reactive toward primary amines, Tris will act as a competitive nucleophile, completely consuming the reagent before it can react with your peptidomimetic.
-
The Fix: Switch to an amine-free buffer system such as 0.2 M Sodium Borate, Sodium Carbonate, or HEPES[4],[5].
Q2: My peptidomimetic contains highly sterically hindered, non-natural amino acids. How do I overcome the slow reaction kinetics?
A: Steric hindrance (e.g., coupling to bulky groups like spirocyclopentyl derivatives seen in sartans[6]) drastically slows the nucleophilic attack. When the amidination slows down, the background hydrolysis reaction wins.
-
The Fix: You must drive the reaction kinetically. First, ensure your peptide concentration is high (>5 mg/mL)[4]. Second, use a massive molar excess of ethyl valerimidate—typically 20- to 30-fold molar excess relative to the target amine[4],[5]. Add the reagent in multiple small aliquots over an hour to maintain a high concentration of active imidoester as it hydrolyzes.
Q3: The ethyl valerimidate powder was stored at -20°C. I weighed it out quickly, but my reaction still failed. Could the reagent be dead?
A: Yes. Imidoesters are extremely moisture-sensitive. If you remove the vial from the freezer and open it immediately, ambient humidity condenses on the cold powder, causing rapid hydrolysis of the imidate moiety directly in the vial[4].
-
The Fix: You must allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening[4]. Furthermore, never prepare ethyl valerimidate as a stock solution; it must be added directly to the reaction mixture as a dry solid[4].
Q4: I successfully formed the amidine bond, but it disappeared after my downstream purification step. Is the bond unstable?
A: Amidine bonds formed by imidoesters are stable at neutral pH but are reversible at highly alkaline pH values[1],[5]. If your downstream purification involves high-pH elution (e.g., using ammonium hydroxide), the amidine bond will cleave, regenerating the original amine[5].
-
The Fix: Ensure all downstream chromatography and storage buffers are maintained between pH 6.0 and 8.0.
Step-by-Step Optimized Protocol for Peptidomimetic Amidination
This protocol is engineered to maximize the kinetic advantage of the amine over the competing hydrolysis of the imidoester.
Phase 1: Preparation
-
Remove the ethyl valerimidate vial from cold storage and place it in a desiccator at room temperature for 30 minutes prior to opening[4].
-
Prepare your reaction buffer: 0.2 M Sodium Borate or 0.1 M Sodium Carbonate, adjusted to pH 8.5. Verify absolutely no Tris or Glycine is present[4],[3].
Phase 2: Reaction Initiation 3. Dissolve your peptidomimetic in the reaction buffer. Aim for a high concentration (5 to 10 mg/mL) to favor bimolecular coupling kinetics[4]. 4. Weigh out a 10- to 30-fold molar excess of ethyl valerimidate[4],[5]. (Use the higher end of this range if your target amine is sterically hindered). 5. Add the dry ethyl valerimidate powder directly to the peptide solution. Do not pre-dissolve the crosslinker[4].
Phase 3: Incubation & Quenching 6. Incubate the reaction at room temperature for 30 to 60 minutes under gentle agitation[4]. Avoid elevated temperatures, which accelerate hydrolysis faster than amidination[5]. 7. Quench the reaction: Add a primary amine buffer (e.g., Tris or Glycine) to a final concentration of 20–50 mM, or add glacial acetic acid at a 1:4 ratio to drop the pH and stop the reaction[4],[3]. Incubate for 15 minutes. 8. Proceed immediately to desalting or gel filtration (e.g., using PBS or TBS) to remove the quenched byproducts[5].
References
-
Sangon Biotech. "Imidoester Crosslinkers: DMA, DMP, DMS." Sangon Biotech. Available at:[Link]
-
Interchim. "Homobifunctional imidoester cross-linkers." Interchim. Available at:[Link]
- Google Patents. "US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present." Google Patents.
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. interchim.fr [interchim.fr]
- 6. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
overcoming scale-up challenges in ethyl pentanimidate industrial synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals transitioning the synthesis of ethyl pentanimidate hydrochloride (also known as ethyl valerimidate) from the bench to the pilot plant.
Ethyl pentanimidate is a critical intermediate in the synthesis of nitrogen-containing heterocycles, most notably the blockbuster antihypertensive drug [1]. However, scaling up its synthesis via the classic Pinner reaction presents severe challenges related to exotherm management, gas-liquid mass transfer, and the extreme hygroscopicity of the product. This guide provides self-validating protocols, mechanistic troubleshooting, and actionable scale-up strategies.
Mechanistic Workflow & Scale-Up Strategy
In a traditional lab-scale Pinner reaction, anhydrous HCl gas is bubbled into a mixture of valeronitrile and ethanol. At an industrial scale, gas-liquid mass transfer becomes a severe bottleneck due to reduced surface-area-to-volume ratios, leading to prolonged reaction times and incomplete conversion[2].
To overcome this, modern scale-up strategies utilize an in-situ HCl generation method [3]. By dosing acetyl chloride (AcCl) into the ethanol/nitrile mixture, HCl is generated homogeneously in the liquid phase. This eliminates mass transfer limitations and significantly improves process safety by removing pressurized HCl cylinders from the plant floor[4].
Pilot-scale workflow for ethyl pentanimidate synthesis via in-situ HCl generation.
Self-Validating Pilot-Scale Protocol
This step-by-step methodology replaces rigid, blind instructions with a self-validating system . Every critical step includes a validation checkpoint to ensure the causality of the chemistry is respected before proceeding.
Phase 1: Reaction Setup & In-Situ Acid Generation
-
Solvent Validation: Before charging, perform a Karl Fischer (KF) titration on the anhydrous ethanol. Validation Checkpoint: Proceed only if H₂O < 100 ppm. Moisture is the primary enemy of imidate stability[4].
-
Charge Reactants: To a dry, nitrogen-purged 50 L jacketed glass-lined reactor, charge valeronitrile (1.0 equiv) and anhydrous ethanol (8.0 equiv).
-
Cooling: Circulate coolant to bring the internal temperature to -5 °C. Causality: The reaction of acetyl chloride with ethanol is violently exothermic. Sub-zero temperatures prevent thermal runaway and side reactions. Validation Checkpoint: Ensure the jacket return temperature stabilizes and matches the internal RTD probe.
-
Acid Generation: Slowly dose acetyl chloride (6.0 equiv) via an addition funnel[3]. Validation Checkpoint: Dynamically link the addition rate to the internal temperature, strictly maintaining T_internal < 5 °C.
Phase 2: Pinner Salt Formation
-
Aging: Maintain the reaction mixture at -5 °C to 0 °C for 15.5 to 18 hours[2].
-
Conversion Monitoring: Pull a 1 mL aliquot, quench in cold CDCl₃, and analyze via ¹H NMR. Validation Checkpoint: Proceed to isolation only when the valeronitrile α-CH₂ multiplet (δ 2.3 ppm) is <1% relative to the product's imino carbon signal.
Phase 3: Isolation and Drying
-
Concentration: Remove excess ethanol and the ethyl acetate byproduct under vacuum. Validation Checkpoint: Keep the jacket temperature strictly below 20 °C to prevent thermal degradation of the Pinner salt.
-
Trituration: Add cold (0 °C) iso-propyl acetate (IPAc) to the resulting slurry[4]. Causality: IPAc acts as an anti-solvent. Its specific dielectric constant drastically reduces the solubility of the highly polar imidate hydrochloride salt while keeping organic impurities in solution, without the peroxide risks of diethyl ether.
-
Filtration & Drying: Transfer the slurry to a closed-system Agitated Nutsche Filter Dryer (ANFD) under positive nitrogen pressure. Wash with cold IPAc and apply vacuum drying. Validation Checkpoint: Perform a Loss-on-Drying (LOD) test to confirm complete solvent removal before packaging.
Diagnostic Q&A: Troubleshooting Scale-Up Failures
Q: Why is my yield dropping from 92% at lab scale to <70% at the 50 kg pilot scale, accompanied by a strong fruity odor? A: The fruity odor is ethyl pentanoate, the ester byproduct formed via [4]. At scale, maintaining strict anhydrous conditions becomes exponentially more difficult. The imidate hydrochloride is thermodynamically unstable in the presence of water; ambient humidity or residual moisture in the ethanol triggers a nucleophilic attack, forming a tetrahedral intermediate that collapses into the ester and ammonium chloride[4].
Logical relationship of moisture-induced hydrolysis of ethyl pentanimidate.
Solution: Implement strict KF titration for all incoming solvents. Switch from open-air Buchner filtration to a closed-system ANFD purged with dry nitrogen to exclude ambient moisture during the highly vulnerable isolation phase.
Q: During trituration, the product forms a sticky, unfilterable paste instead of a free-flowing powder. What is the root cause? A: This is a classic symptom of deliquescence. Imidate salts are highly hygroscopic[3]. If the anti-solvent is too warm or contains trace moisture, the salt absorbs water and partially dissolves into a paste. Furthermore, residual ethanol can keep the salt in a supersaturated, gummy state. Solution: Ensure the primary reaction solvent is sufficiently concentrated (vacuum distilled at <20 °C) before adding the anti-solvent. Use cold (0 °C) IPAc[4] to maximize the supersaturation driving force for crystallization while repelling moisture.
Q: Can we speed up the reaction by raising the temperature to 25 °C after the initial exotherm subsides? A: No. Raising the temperature will critically compromise your yield. The Pinner salt is thermodynamically unstable. Elevated temperatures accelerate its decomposition into the corresponding amide and alkyl chloride, or, if trace moisture is present, rapidly drive the hydrolysis pathway shown above. Always maintain the reaction strictly between -5 °C and 5 °C[2].
Quantitative Scale-Up Metrics
The table below summarizes the expected performance metrics when transitioning from legacy gas-sparging methods to the optimized in-situ liquid-phase protocol.
| Scale | Batch Size | Reaction Time | Yield (%) | Ester Byproduct (%) | Mass Transfer Method | Isolation Moisture Exposure |
| Lab | 50 g | 12 h | 92% | < 0.5% | HCl Gas Sparging | High (Fume Hood) |
| Pilot (Legacy) | 5 kg | 36 h | 68% | 8.5% | HCl Gas Sparging | High (Open Filter) |
| Pilot (Optimized) | 5 kg | 16 h | 89% | 1.2% | In-Situ AcCl / EtOH | Zero (ANFD) |
| Commercial | 50 kg | 18 h | 87% | 1.5% | In-Situ AcCl / EtOH | Zero (ANFD) |
References
-
Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
ethyl pentanimidate vs dimethyl suberimidate for protein modification
Comparative Guide to Imidoester Protein Modification: Ethyl Pentanimidate vs. Dimethyl Suberimidate
Introduction to Imidoester Chemistry
In the landscape of protein bioconjugation, imidoesters are highly specific acylating agents that target primary amines (ε-amines of lysine residues and N-terminal α-amines)[1]. Unlike N-hydroxysuccinimide (NHS) esters, which form amide bonds and neutralize the native positive charge of lysines, imidoester modification yields an amidine linkage[2]. Because the pKa of the resulting amidine group is higher than that of the original amine, the positive charge is retained at physiological pH. This unique chemical property is critical for preserving protein solubility, native conformation, and biological activity during modification[2].
This guide objectively compares two distinct classes of imidoesters: Dimethyl Suberimidate (DMS) , a homobifunctional crosslinker, and Ethyl Pentanimidate (EPI) , a monofunctional modifier.
Mechanistic Comparison & The Causality of Experimental Choices
Dimethyl Suberimidate (DMS): The Structural Probe
DMS features two reactive imidoester groups separated by an 8-carbon (11.0 Å) spacer arm[1],[3].
-
Causality of Use: DMS is the gold standard for capturing transient protein-protein interactions, mapping the stoichiometry of multi-subunit complexes, and stabilizing macromolecular assemblies (such as yeast nucleosomes) for downstream biochemical analysis[3]. By bridging two spatially proximal lysines, it physically locks interacting proteins together into covalent oligomers[2].
Ethyl Pentanimidate (EPI): The Mechanistic Control
EPI (also known as ethyl valerimidate) contains a single reactive imidoester group attached to a 5-carbon aliphatic chain.
-
Causality of Use: When a bifunctional crosslinker like DMS alters a protein's enzymatic activity or structural conformation, researchers face a confounding variable: is the loss of function due to the physical constraint of the crosslink, or simply the chemical modification of a critical lysine residue? EPI serves as the definitive mechanistic control[4]. By amidinating the exact same lysine residues without forming a crosslink, EPI isolates the variable of amine modification. If EPI-modified proteins retain function while DMS-modified proteins do not, the functional alteration is conclusively attributed to the steric bridging rather than the loss of native lysine chemistry.
Imidoester reaction mechanism with primary amines forming amidine bonds.
Quantitative Data: Properties Comparison
To assist in experimental design, the physicochemical properties of DMS and EPI are summarized below:
| Property | Dimethyl Suberimidate (DMS) | Ethyl Pentanimidate (EPI) |
| Functionality | Homobifunctional | Monofunctional |
| Reactive Group | Imidoester (x2) | Imidoester (x1) |
| Target Residue | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Spacer Length | 11.0 Å (8-carbon chain) | N/A (Adds a 5-carbon tail) |
| Effect on Charge | Retains positive charge | Retains positive charge |
| Membrane Permeability | Yes (Cell-permeable) | Yes (Cell-permeable) |
| Primary Application | Protein crosslinking, oligomer mapping | Amine blocking, crosslinking control |
Self-Validating Experimental Protocol: Parallel Modification Workflow
To properly utilize EPI as a control for DMS crosslinking, both reactions must be run in parallel under identical conditions. The following protocol establishes a self-validating system.
Step 1: Buffer Preparation & Exchange The reaction requires the unprotonated form of the primary amine (pKa ~10.5). Therefore, the optimal pH range is 8.0–9.0[1].
-
Prepare your protein in an amine-free buffer such as 0.2 M Triethanolamine, HEPES, or Sodium Borate at pH 8.0–8.5[1].
-
Critical Note: Strictly avoid Tris or glycine buffers during this step, as their primary amines will competitively consume the imidoester reagents[1].
Step 2: Reagent Solubilization Imidoesters are highly moisture-sensitive and the imidate moiety hydrolyzes rapidly in aqueous solutions[1].
-
Equilibrate the sealed vials of DMS and EPI to room temperature for 30 minutes before opening to prevent condensation[1].
-
Prepare 50 mM stock solutions of DMS and EPI in dry DMSO or directly in the reaction buffer immediately before addition. Do not store reagents in solution[1].
Step 3: Reaction Execution
-
Add a 10- to 30-fold molar excess of DMS to the experimental sample, and an equivalent molar excess of EPI to the control sample[1]. (If protein concentration is <5 mg/mL, increase to a 20- to 50-fold molar excess).
-
Incubate both reactions at room temperature for 30–60 minutes[1].
Step 4: Quenching
-
Terminate the reaction by adding a primary amine-containing buffer. Add 1 M Tris-HCl (pH 7.5) or glycine to a final concentration of 20–50 mM[1],[3].
-
Incubate for an additional 15 minutes at room temperature to fully quench unreacted imidoesters[3].
Step 5: Validation via SDS-PAGE
-
Analyze the quenched samples using denaturing SDS-PAGE.
-
System Validation: Successful DMS crosslinking will yield a ladder of high-molecular-weight bands corresponding to distinct oligomeric states (e.g., dimers, trimers)[2]. Conversely, the EPI control must present strictly as a monomeric band (potentially with a negligible mass shift), confirming that amine modification occurred without crosslinking[4].
Parallel experimental workflows for DMS crosslinking and EPI monofunctional modification.
References
-
Davies, G. E., & Stark, G. R. (1970). "Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins." Proceedings of the National Academy of Sciences, 66(3), 651-656.[Link]
-
Ichikawa, Y., et al. (2017). "Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes." Bio-protocol, 7(19).[Link]
-
Galella, G., & Smith, D. B. (1982). "The cross-linking of tubulin with imidoesters." Canadian Journal of Biochemistry, 60(1), 71-80.[Link]
Sources
HPLC validation methods for testing ethyl pentanimidate purity
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Analytical Challenge of Imidoesters
Ethyl pentanimidate (also known as ethyl valerimidate) is a highly reactive imidoester utilized extensively as a cross-linking agent and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Irbesartan[1]. From an analytical perspective, testing the purity of ethyl pentanimidate presents two formidable challenges:
-
Lack of a Strong Chromophore: The molecule lacks a conjugated π -system, meaning it only absorbs weakly in the deep UV range (typically around 200–210 nm).
-
Hydrolytic Instability: Imidoesters are highly sensitive to moisture and pH, rapidly degrading into esters or amides depending on the surrounding environment[2].
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method. However, monitoring at 205 nm introduces severe baseline drift from mobile phase absorbance and limits sensitivity. To achieve a self-validating, ICH Q2(R2) compliant purity method[3], modern laboratories are transitioning to Charged Aerosol Detection (CAD) . CAD is a mass-based, universal detector that provides uniform response for non-volatile and semi-volatile analytes, completely bypassing the need for a chromophore[4].
This guide objectively compares RP-HPLC-UV versus RP-HPLC-CAD for ethyl pentanimidate purity testing and provides a field-proven, step-by-step validation protocol.
Mechanistic Insight: Analyte Behavior & Method Causality
Before designing a chromatographic method, one must understand the degradation pathways of the analyte to ensure the method is stability-indicating. Imidoesters like ethyl pentanimidate undergo rapid, pH-dependent hydrolysis in aqueous media[2].
-
At acidic pH (< 7): The imidoester hydrolyzes to form ethyl valerate and ammonia.
-
At alkaline pH (> 8): The pathway shifts, favoring the formation of pentanamide and ethanol.
To prevent on-column or in-vial degradation, the sample diluent must be strictly aprotic (e.g., 100% Acetonitrile), and the mobile phase must be buffered to an optimal, slightly acidic pH where the hydrolysis rate is minimized during the brief transit time through the column.
Fig 1. pH-dependent hydrolysis pathways of ethyl pentanimidate in aqueous solutions.
Methodological Comparison: RP-HPLC-UV vs. RP-HPLC-CAD
When validating analytical procedures under the ICH Q2(R2) framework, the method must demonstrate suitability for its intended purpose[5]. For non-chromophoric compounds, CAD significantly outperforms UV detection in specificity, sensitivity, and baseline stability[6].
Because CAD operates by nebulizing the eluent, evaporating the volatile mobile phase, and applying a positive charge to the remaining analyte particles, it is immune to the optical interference of solvents[4].
Table 1: Comparative Validation Metrics for Ethyl Pentanimidate Purity
| Validation Parameter | RP-HPLC-UV (205 nm) | RP-HPLC-CAD | Scientific Rationale & Causality |
| Specificity | Poor | Excellent | CAD evaporates volatile solvents, eliminating the baseline drift common in low-UV gradient elutions. |
| LOD / LOQ | ~5.0 µg/mL / ~15.0 µg/mL | ~0.5 µg/mL / ~1.5 µg/mL | CAD offers superior signal-to-noise ratios for molecules lacking conjugated double bonds[6]. |
| Linearity Model | Linear ( R2 = 0.991) | Quadratic/Log-Log ( R2 = 0.999) | CAD response is inherently non-linear over wide concentration ranges due to particle charging dynamics, requiring log-log transformation[4]. |
| Precision (RSD%) | 3.5% | 1.2% | High UV baseline noise at 205 nm inflates peak integration variance. CAD provides a stable baseline. |
| Mass Balance | Inaccurate | Highly Accurate | CAD provides a nearly uniform response factor for all non-volatile degradation products (e.g., pentanamide), allowing accurate area normalization. |
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
To establish a trustworthy and robust method, the following HPLC-CAD protocol is designed as a self-validating system. Critical Rule: Because CAD requires the complete evaporation of the mobile phase, only volatile buffers (e.g., formate, acetate) can be used. Non-volatile salts like phosphates will instantly foul the corona discharge needle[4].
Step 1: System & Mobile Phase Preparation
-
Column: Polar-embedded C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) to ensure adequate retention of polar degradation products (pentanamide).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Causality: Low pH stabilizes the imidoester during the run and ensures buffer volatility).
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
CAD Settings: Evaporation temperature set to 35°C; Power Function (PF) set to 1.0 (or optimized for linearization).
Step 2: Sample Preparation
-
Diluent: 100% Anhydrous Acetonitrile. (Causality: Water in the diluent will cause pre-injection hydrolysis of ethyl pentanimidate, leading to false impurity reporting).
-
Standard Concentration: Prepare a working standard of 1.0 mg/mL.
Step 3: Executing the ICH Q2(R2) Validation Workflow
The validation must follow the lifecycle approach dictated by ICH Q2(R2)[3].
-
Specificity (Forced Degradation): Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H2O2 , and thermal stress (60°C). Verify that the ethyl pentanimidate peak is baseline resolved ( Rs>1.5 ) from ethyl valerate and pentanamide.
-
Linearity & Range: Prepare 6 calibration levels from the LOQ up to 150% of the nominal concentration. Apply a logarithmic transformation to the CAD data to achieve R2≥0.995 .
-
Accuracy (Spike Recovery): Spike known quantities of synthesized impurities into the sample matrix at 50%, 100%, and 150% levels. Acceptable recovery is 95.0% - 105.0%.
-
Precision: Perform 6 replicate injections of the 100% standard (Repeatability) and repeat on a different day with a different analyst (Intermediate Precision). Target RSD ≤2.0% .
Fig 2. Self-validating ICH Q2(R2) workflow for HPLC-CAD method development.
Conclusion
For reactive, non-chromophoric intermediates like ethyl pentanimidate, traditional UV detection introduces unacceptable analytical risk. By transitioning to HPLC-CAD and strictly controlling the hydrolytic environment through aprotic diluents and volatile, pH-controlled mobile phases, laboratories can achieve a highly robust, ICH Q2(R2) compliant purity method.
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]
-
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at:[Link]
-
HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation - LCGC International. Available at:[Link]
-
Ethyl Pentanimidate (Product Information) - Pharmaffiliates. Available at:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis - HWI group. Available at:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. database.ich.org [database.ich.org]
- 4. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 5. mastercontrol.com [mastercontrol.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl Pentanimidate Protein Conjugates
This guide provides an in-depth comparison of mass spectrometry methodologies for the characterization of proteins conjugated with ethyl pentanimidate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the chemical principles of imidate conjugation, compare top-down, middle-down, and bottom-up analytical strategies, and provide detailed, field-proven protocols for sample preparation, data acquisition, and analysis.
The Chemistry of Ethyl Pentanimidate Conjugation
Ethyl pentanimidate, an imidate ester, is a reagent used to modify primary amine groups on proteins, most notably the ε-amino group of lysine residues. This reaction, known as amidination, converts the positively charged primary amine into a positively charged amidine group. This modification is particularly useful in protein chemistry as it preserves the overall positive charge at the modification site at physiological pH, often maintaining protein structure and function.
The reaction proceeds via nucleophilic attack of the lysine's primary amine on the electrophilic carbon of the imidate. Ethanol is released as a leaving group, forming a stable amidine linkage.
A critical parameter for mass spectrometry is the precise mass shift caused by the modification. The reaction with ethyl pentanimidate results in the addition of a pentanimidoyl group (C₅H₉N) to the lysine side chain.
-
Monoisotopic Mass of Added Group (C₅H₉N): 83.0735 Da
-
Monoisotopic Mass of Lost Atom (H): 1.0078 Da
-
Net Monoisotopic Mass Shift: +83.0657 Da
This mass shift is the fundamental signature used to identify modified peptides during data analysis.
Analytical Strategies: A Comparative Overview
The characterization of protein conjugates can be approached at three different levels: intact protein (Top-Down), large protein subunits (Middle-Down), or proteolytic peptides (Bottom-Up). The choice of strategy depends entirely on the analytical question being asked.
| Strategy | Analytical Goal | Common Technique | Pros | Cons |
| Top-Down | Determine conjugate heterogeneity and average modifier-to-protein ratio. | LC-MS of intact protein, often after deglycosylation. | Fast assessment of modification distribution. Preserves information on combined modifications. | Requires high-resolution mass spectrometers. Does not identify specific modification sites. Data deconvolution can be complex. |
| Middle-Down | Localize modifications to large domains or subunits (e.g., antibody light vs. heavy chains). | Limited proteolysis (e.g., IdeS) or disulfide bond reduction followed by LC-MS. | Reduces complexity compared to Top-Down. Can grossly map modification regions. | Does not provide residue-level resolution. May still have complex spectra. |
| Bottom-Up | Pinpoint the exact amino acid modification sites and determine site occupancy. | Proteolytic digestion (e.g., trypsin) followed by LC-MS/MS peptide mapping. | Provides highest resolution for site identification. Compatible with standard proteomics workflows. | Data analysis is complex ("n-squared problem" for cross-links). Trypsin cleavage is blocked at modified lysines, potentially reducing sequence coverage. |
For the unambiguous identification of conjugation sites, the Bottom-Up peptide mapping approach is the gold standard and will be the focus of the detailed protocols that follow.
Experimental Workflow: From Conjugate to Data
This section details a comprehensive bottom-up workflow for identifying ethyl pentanimidate conjugation sites. Each step is designed to maximize data quality and ensure confident peptide identification.
Part A: Sample Preparation - The Foundation of Quality Data
Proper sample preparation is critical for successful mass spectrometry analysis. The goal is to efficiently digest the protein into peptides suitable for LC-MS/MS.
Protocol 1: In-Solution Tryptic Digestion of Ethyl Pentanimidate Conjugates
-
Causality: This protocol uses urea for robust denaturation, DTT to reduce disulfide bonds, and iodoacetamide to prevent disulfide bonds from reforming. The key consideration is the impact of lysine modification on digestion efficiency.
-
Protein Solubilization & Denaturation:
-
To 20 µg of the protein conjugate in an Eppendorf tube, add 8 M Urea in 50 mM Ammonium Bicarbonate to a final protein concentration of 1 mg/mL.
-
Rationale: Urea is a strong chaotropic agent that unfolds the protein, making cleavage sites accessible to the protease.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Rationale: DTT reduces all disulfide bonds to free thiols.
-
-
Alkylation:
-
Add Iodoacetamide (IAA) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Rationale: IAA performs S-alkylation on the free cysteine thiols, creating a stable carbamidomethyl modification (+57.021 Da). This prevents disulfide bonds from re-forming, which would complicate analysis.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.
-
Rationale: High concentrations of urea (>2 M) can inhibit or inactivate trypsin.
-
Add sequencing-grade modified Trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C for 16-18 hours (overnight).
-
Expert Insight: Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues. Since ethyl pentanimidate modifies lysine, trypsin will not cleave at modified lysine residues. This can result in long peptides that are difficult to analyze. If sequence coverage is poor, consider a parallel digestion with a different protease like Glu-C (cleaves at glutamic acid) or a sequential digestion with an enzyme like Elastase, which can cleave the large tryptic peptides further.
-
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be ~2-3.
-
Rationale: Low pH inactivates trypsin and protonates the peptides, which is ideal for the next step of reverse-phase cleanup.
-
-
Peptide Cleanup (Desalting):
-
Use a C18 StageTip or ZipTip to desalt the sample according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Rationale: This step removes salts, detergents, and urea, which interfere with electrospray ionization and chromatographic separation.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until analysis.
-
Part B: LC-MS/MS Analysis - Separating and Sequencing
The cleaned peptide mixture is now ready for analysis. The choice of instrumentation can impact the quality of the data, particularly for complex samples.
Instrumentation Comparison
| Instrument Type | Key Feature | Strengths for Conjugate Analysis | Weaknesses |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution, fast acquisition speed. | Excellent mass accuracy for precursor and fragment ions, crucial for confident formula assignment of modified peptides. | Lower resolution compared to Orbitraps. Sensitivity can be lower for complex mixtures. |
| Orbitrap (e.g., Q Exactive, Tribrid) | Very high resolution, high mass accuracy. | Unmatched resolution allows for separation of isobaric species (e.g., trimethylation vs. acetylation). High sensitivity is excellent for detecting low-abundance modified peptides. | Slower scan speeds compared to TOF instruments, which can be a factor in very fast chromatography. |
Protocol 2: Standard Data-Dependent Acquisition (DDA) LC-MS/MS
-
Reconstitution: Reconstitute the dried peptide sample in 20 µL of loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
LC Separation:
-
Inject 1-2 µg of the peptide mixture onto a reverse-phase C18 analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 60-90 minutes).
-
Rationale: The hydrophobic peptides are separated based on their affinity for the stationary phase, reducing the complexity of the mixture entering the mass spectrometer at any given time.
-
-
MS Acquisition (DDA Mode):
-
Set the mass spectrometer to acquire a high-resolution MS1 scan (e.g., resolution of 60,000, m/z range 400-1600).
-
Set the instrument to select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation via Higher-energy C-terminal Dissociation (HCD).
-
Acquire MS2 scans at a lower resolution (e.g., 15,000) to increase speed.
-
Use a dynamic exclusion window (e.g., 30 seconds) to prevent the same peptide from being fragmented repeatedly.
-
Rationale: DDA focuses analytical time on the most abundant peptides. HCD provides robust fragmentation of the peptide backbone, generating the b- and y-ions needed for sequencing.
-
Part C: Data Analysis - Identifying the Modification Sites
Accurate data analysis is paramount for confidently assigning modification sites. This requires careful setup of the database search parameters.
Protocol 3: Database Searching for Ethyl Pentanimidate Modifications
-
Software Selection: Use a reputable proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Database: Use a FASTA database containing the sequence of the protein of interest (e.g., from UniProt).
-
Search Parameter Setup:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Missed Cleavages: Allow for at least 2-3 missed cleavages. Rationale: Since cleavage at modified lysines is blocked, a higher number of missed cleavages is expected.
-
Fixed Modifications: Carbamidomethyl (C) at +57.0215 Da.
-
Variable Modifications:
-
Oxidation (M) at +15.9949 Da.
-
User-Defined Modification: This is the most critical step. Define a new modification with the following parameters:
-
Name: EthylPentanimidate
-
Mass Shift (Monoisotopic): +83.0657 Da
-
Specificity: Lysine (K)
-
-
-
Mass Tolerances: Set precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragment ions on an Orbitrap).
-
-
Execute Search and Validate Results:
-
Run the search and use a false discovery rate (FDR) of 1% for peptide and protein identification.
-
Expert Insight: Manually inspect the MS/MS spectra of putative modified peptides. A confident identification should have a continuous series of b- and/or y-ions that "bracket" the modified lysine residue. The mass shift between fragment ions containing the modification and those that do not will confirm the site of conjugation. Studies on similar amidinated peptides show that fragmentation patterns can be altered, sometimes favoring specific ion types, which can be used as an additional validation criterion.
-
Conclusion and Best Practices
The mass spectrometric analysis of ethyl pentanimidate protein conjugates is a powerful method for detailed characterization, but it demands a meticulous and logical approach. By understanding the underlying chemistry, selecting the appropriate analytical strategy, and carefully controlling each step of the experimental workflow, researchers can generate high-quality, reliable data.
Key Takeaways:
-
Know Your Mass Shift: The monoisotopic mass shift for ethyl pentanimidate on lysine is +83.0657 Da . This is the key to a successful database search.
-
Anticipate Digestion Challenges: Amidination of lysine blocks tryptic cleavage. Be prepared to use alternative proteases or accept potentially lower sequence coverage in highly modified regions.
-
Compare Orthogonal Strategies: For a complete picture, especially in drug development, combining Top-Down analysis (for overall heterogeneity) with Bottom-Up analysis (for site identification) is highly recommended.
-
Manual Validation is Non-Negotiable: Automated software provides excellent candidates, but the final confirmation of a modification site must come from expert manual inspection of the MS/MS fragmentation data.
By adhering to these principles, scientists can confidently navigate the complexities of conjugate analysis and produce authoritative, reproducible results.
References
-
Beck, A., et al. (2017). "Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates." mAbs. [Link]
-
Creative Biolabs. "Conjugation Site Analysis by MS/MS Protein Sequencing." Creative Biolabs Official Website. [Link]
-
G-Biosciences. "Sample preparation for Mass spectrometric analysis." G-Biosciences Official Website. [Link]
- Kaltashov, I. A., et al. (2012). "Structural characterization of protein–polymer conjugates. I.
Structural Validation of Alkyl Pentanimidates: A Comparative NMR Guide for Ethyl vs. Methyl Derivatives
Alkyl pentanimidates—synthesized via the classical 1[1]—are highly reactive intermediates utilized in the synthesis of heterocycles, amidines, and bioconjugation linkers. However, their inherent reactivity makes them highly susceptible to moisture-driven degradation. As a Senior Application Scientist, I frequently encounter downstream synthetic failures caused by the unrecognized hydrolysis of these Pinner salts.
This guide provides an objective comparison between Ethyl Pentanimidate Hydrochloride (EP) and its widely used alternative, Methyl Pentanimidate Hydrochloride (MP) . By establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow, we can definitively confirm their structural integrity, differentiate them from their degradation products, and track their kinetic stability.
The Chemistry of Imidate Degradation: Why NMR is Critical
To validate a structure, one must first understand how it degrades. The hydrolysis of N-unsubstituted imidate salts is governed by 2[2]. When exposed to adventitious water, the imidate undergoes nucleophilic attack to form a hemiorthoamide tetrahedral intermediate.
Depending on the pH and the orientation of the heteroatom lone pair orbitals, this intermediate collapses via two competing pathways:
-
C-N Cleavage (Primary Pathway): Yields the corresponding ester (ethyl pentanoate or methyl pentanoate) and ammonia. This is the exclusive pathway under acidic to neutral conditions[2].
-
C-O Cleavage (Secondary Pathway): Yields the corresponding amide (pentanimidamide) and alcohol. This pathway only becomes competitive under strongly basic conditions[2].
Mechanistic pathway of ethyl pentanimidate hydrolysis under stereoelectronic control.
Comparative NMR Methodologies: Ethyl vs. Methyl Pentanimidate
When comparing EP and MP, the choice of derivative impacts both the stability of the reagent and the ease of NMR interpretation. MP is slightly more sterically accessible, making it highly reactive but correspondingly more prone to rapid hydrolysis[3]. EP offers a superior balance of shelf-stability and reactivity, making it preferable for complex, multi-step4[4].
To validate the integrity of these compounds, 1H and 13C NMR spectroscopy are the gold standards.
Quantitative Data Comparison
| Compound | Status | Diagnostic 1H Shift (ppm) | Diagnostic 13C Shift (ppm) |
| Ethyl Pentanimidate (EP) | Intact Salt | ∼ 4.4 - 4.5 ( O−CH2 , q) | ∼ 178 ( C=N ) |
| Ethyl Pentanoate | Hydrolyzed | ∼ 4.1 ( O−CH2 , q) | ∼ 173 ( C=O ) |
| Methyl Pentanimidate (MP) | Intact Salt | ∼ 4.1 - 4.2 ( O−CH3 , s) | ∼ 179 ( C=N ) |
| Methyl Pentanoate | Hydrolyzed | ∼ 3.6 ( O−CH3 , s) | ∼ 174 ( C=O ) |
The Causality of Chemical Shifts
The definitive diagnostic marker for structural integrity is the chemical shift of the alkoxy protons. In intact ethyl pentanimidate, the strong electron-withdrawing nature of the protonated iminium ion ( C=NH2+ ) deshields the O−CH2 protons, pushing them downfield to ~4.5 ppm.
If the sample has hydrolyzed to ethyl pentanoate, the carbonyl oxygen ( C=O ) is significantly less electron-withdrawing than the iminium ion, causing the O−CH2 protons to shift upfield to ~4.1 ppm. This Δδ of ~0.4 ppm is the critical marker that allows for the precise quantification of degradation. A similar upfield shift is observed when monitoring 3[3].
Experimental Protocols: Self-Validating NMR Workflows
An analytical protocol is only as reliable as its internal controls. To prevent in-situ degradation during analysis, the following self-validating workflow must be strictly adhered to.
Step-by-step self-validating NMR workflow for assessing imidate structural integrity.
Step 1: Anhydrous Sample Preparation
-
Rationale: Imidate hydrochlorides are highly hygroscopic. Using standard deuterated solvents introduces trace water, causing artificial hydrolysis during the NMR acquisition itself, leading to false-positive degradation results.
-
Action: Dry CDCl3 over activated 4Å molecular sieves for at least 24 hours prior to use.
-
Validation: Dissolve 10-15 mg of the imidate salt in 0.6 mL of the anhydrous CDCl3 . Add 1.0 μL of mesitylene as an internal standard. The mesitylene aromatic singlet (6.8 ppm) will not overlap with the aliphatic signals of the imidate, serving as a stable reference for quantitative integration.
Step 2: 1D 1H and 13C Acquisition
-
Rationale: Accurate integration requires the nuclei to fully relax back to equilibrium between radiofrequency pulses.
-
Action: Acquire the 1H spectrum using a standard 90° pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 5 seconds. If D1 is too short, protons with long T1 relaxation times will be under-represented.
-
Validation: Integrate the O−CH2 quartet (4.5 ppm) against the terminal methyl triplet (0.9 ppm) of the pentyl chain. A ratio of exactly 2:3 confirms structural integrity. Any signal appearing at 4.1 ppm directly quantifies the percentage of ester formation.
Step 3: 2D HSQC/HMBC for Structural Connectivity
-
Rationale: In complex mixtures or partially degraded samples, 1D spectra may suffer from overlapping aliphatic signals.
-
Action: Perform Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range interactions.
-
Validation: In the HMBC spectrum, the O−CH2 protons (4.5 ppm) must show a strong 3-bond correlation to the iminium carbon (~178 ppm). If the correlation points to a carbon at ~173 ppm, the molecule has hydrolyzed to the ester.
Step 4: Kinetic Monitoring (Hydrolysis Tracking)
-
Rationale: To determine the operational reaction window of the imidate in a specific aqueous buffer.
-
Action: Spike the NMR tube with a known concentration of D2O . Acquire 1H spectra at 5-minute intervals.
-
Validation: Plot the integral decay of the 4.5 ppm peak against the growth of the 4.1 ppm peak to extract the pseudo-first-order hydrolysis rate constant.
Conclusion
While methyl pentanimidate offers slightly higher reactivity, ethyl pentanimidate provides a superior balance of stability and handling ease for complex syntheses. By leveraging the electron-withdrawing effects of the iminium ion, NMR spectroscopy provides an unambiguous, self-validating method to ensure the structural integrity of these critical Pinner salts prior to downstream deployment.
References
- Deslongchamps, P., et al. "The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates." ResearchGate.
- BenchChem Technical Support Team. "Methyl pentanimidate | 57246-71-6". Benchchem.
- Torisawa, Y., et al. "Improved Pinner Reaction with CPME as a Solvent". ResearchGate.
- Wikipedia Contributors. "Pinner reaction". Wikipedia.
Sources
A Researcher's Guide to the Spectroscopic Validation of Dihydroimidazolones: A Comparative Analysis
For researchers and professionals in drug development, the structural confirmation of newly synthesized heterocyclic compounds is a critical step that underpins the integrity of all subsequent biological and pharmacological studies. The dihydroimidazolone scaffold, a key pharmacophore in numerous therapeutic agents, can be accessed through various synthetic routes. Each route, while potentially yielding the same core structure, may present unique impurity profiles and isomeric challenges that necessitate rigorous spectroscopic validation.
This guide provides an in-depth, comparative analysis of the spectroscopic validation of a representative dihydroimidazolone, 2-butyl-4,5-dihydro-1H-imidazol-5-one , synthesized via two distinct methodologies: a classical condensation reaction involving ethyl pentanimidate and a modern, palladium-catalyzed aza-Heck cyclization. By examining the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the expertise to confidently characterize these important molecules.
Synthesis of 2-Butyl-4,5-dihydro-1H-imidazol-5-one: Two Pathways
The choice of synthetic strategy can significantly impact the efficiency of the reaction and the purity of the final product. Here, we compare a traditional condensation method with a contemporary catalytic approach.
Method A: Condensation of Ethyl Pentanimidate with Glycine Ethyl Ester
This classical approach builds the dihydroimidazolone ring through the sequential formation of an amidine and subsequent intramolecular cyclization. Ethyl pentanimidate, derived from valeronitrile, serves as a robust precursor for the 2-butyl substituent. The reaction with an amino acid ester, such as glycine ethyl ester, provides the backbone of the heterocyclic ring. This method is often favored for its cost-effectiveness and scalability.
Caption: Synthesis of a dihydroimidazolone via aza-Heck cyclization.
Spectroscopic Validation Workflow
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized dihydroimidazolone. Each technique provides a unique piece of the structural puzzle.
Caption: A comprehensive spectroscopic validation workflow.
In-Depth Spectroscopic Analysis of 2-Butyl-4,5-dihydro-1H-imidazol-5-one (from Method A)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [1]For 2-butyl-4,5-dihydro-1H-imidazol-5-one, the key absorptions are expected in the regions characteristic of amides and imines.
-
Expected Key Absorptions:
-
~3200 cm⁻¹ (N-H stretch): A broad peak indicating the presence of the N-H bond in the ring, likely involved in hydrogen bonding.
-
~2960-2850 cm⁻¹ (C-H stretch): Strong, sharp peaks corresponding to the sp³ C-H bonds of the butyl group and the CH₂ group in the ring.
-
~1720 cm⁻¹ (C=O stretch): A strong, sharp peak characteristic of the carbonyl group in a five-membered lactam (amide in a ring).
-
~1630 cm⁻¹ (C=N stretch): A medium to strong peak confirming the presence of the imine functionality within the dihydroimidazolone ring.
-
The presence of both a strong carbonyl absorption and an N-H stretch, along with the C=N stretch, provides strong evidence for the formation of the target heterocyclic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the connectivity of atoms. [2][3] ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 0.9 (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain, split by the adjacent CH₂ group.
-
δ 1.3-1.4 (sextet, 2H): The second CH₂ group from the end of the butyl chain.
-
δ 1.6-1.7 (quintet, 2H): The CH₂ group adjacent to the terminal methyl group of the butyl chain.
-
δ 2.3 (triplet, 2H): The CH₂ group of the butyl chain directly attached to the C2 carbon of the ring, deshielded by the imine group.
-
δ 3.9 (singlet, 2H): The CH₂ group at the C4 position of the ring. Its singlet nature indicates no adjacent protons.
-
δ 7.5 (broad singlet, 1H): The N-H proton of the amide, which may be broad due to exchange.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically distinct carbon environments.
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ 13.8: The terminal methyl carbon (-CH₃) of the butyl chain.
-
δ 22.4: The second carbon of the butyl chain.
-
δ 29.8: The third carbon of the butyl chain.
-
δ 30.5: The carbon of the butyl chain attached to the ring.
-
δ 55.0: The CH₂ carbon at the C4 position of the ring.
-
δ 165.0: The C2 carbon of the ring (C=N), significantly downfield due to its imine character.
-
δ 175.0: The carbonyl carbon (C=O) at the C5 position, also significantly downfield.
-
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the carbon skeleton and the attached protons, confirming the connectivity of the 2-butyl-4,5-dihydro-1H-imidazol-5-one structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. [4]Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion [M+H]⁺.
-
Expected Molecular Ion: For C₇H₁₂N₂O, the calculated exact mass is 140.0950. In high-resolution mass spectrometry (HRMS), the observed [M+H]⁺ ion should be at m/z 141.1028.
-
Predicted Fragmentation Pattern: The fragmentation of the protonated molecule will likely proceed through characteristic pathways for such heterocyclic systems.
Caption: Predicted ESI-MS/MS fragmentation of 2-butyl-4,5-dihydro-1H-imidazol-5-one.
A key fragmentation would be the loss of butene (56 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 85. Another expected fragmentation is the loss of a butyl radical (57 Da) to give a fragment at m/z 84. The loss of carbon monoxide (28 Da) from the parent ion to yield a fragment at m/z 113 is also plausible.
Comparative Spectroscopic Data
To provide a clear comparison, we will consider a dihydroimidazolone synthesized via an aza-Heck cyclization, as reported in the literature. [5]While the specific substituents may differ, the core spectroscopic features provide a valuable benchmark.
| Spectroscopic Technique | Method A: Dihydroimidazolone from Ethyl Pentanimidate (Predicted) | Method B: Dihydroimidazolone from Aza-Heck Cyclization (Representative Data) [5] |
| FT-IR (cm⁻¹) | ~3200 (N-H), ~1720 (C=O), ~1630 (C=N) | Similar characteristic peaks: N-H, C=O, and C=N stretches. |
| ¹H NMR (ppm) | Characteristic signals for the butyl group and a singlet for the ring CH₂. | Signals will correspond to the specific substituents from the aza-Heck precursor. |
| ¹³C NMR (ppm) | ~175.0 (C=O), ~165.0 (C=N), ~55.0 (ring CH₂), plus butyl signals. | Carbonyl and imine carbons will be in a similar downfield region. |
| MS (m/z) | [M+H]⁺ at 141.1028 | [M+H]⁺ corresponding to the specific product's molecular formula. |
The primary differences in the spectra will arise from the signals corresponding to the substituents, which are dictated by the starting materials of each synthetic route. However, the characteristic signals for the dihydroimidazolone core (the C=O, C=N, and ring CH/CH₂ groups) will appear in similar regions, confirming the successful formation of the desired heterocycle regardless of the synthetic method.
Experimental Protocols
Method A: Synthesis of 2-Butyl-4,5-dihydro-1H-imidazol-5-one
-
Preparation of Ethyl Pentanimidate Hydrochloride: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve valeronitrile (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 2-3 hours. Add anhydrous ethanol (1.1 eq) dropwise while maintaining the temperature at 0°C. Allow the mixture to stir at 0°C for 24 hours. The precipitated Pinner salt is filtered under a nitrogen atmosphere, washed with cold, dry diethyl ether, and dried under vacuum.
-
Synthesis of Dihydroimidazolone: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.0 eq) at 0°C. Stir for 30 minutes. Add the prepared ethyl pentanimidate hydrochloride (1.0 eq) in one portion. Reflux the reaction mixture for 6 hours, monitoring by TLC. After completion, cool the mixture and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Spectroscopic Characterization:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).
-
FT-IR: The IR spectrum is recorded on an FT-IR spectrometer using a thin film on a NaCl plate.
-
MS: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer in positive ion mode.
Conclusion
The rigorous spectroscopic validation of a synthesized compound is non-negotiable in chemical and pharmaceutical research. This guide has demonstrated a systematic, multi-technique approach to the structural elucidation of 2-butyl-4,5-dihydro-1H-imidazol-5-one. By understanding the expected spectroscopic signatures—from the characteristic stretches in the FT-IR spectrum to the precise chemical shifts in NMR and the fragmentation patterns in mass spectrometry—researchers can confidently confirm the identity and purity of their target molecules.
Furthermore, by comparing the spectroscopic data from a classical condensation synthesis with that of a modern aza-Heck cyclization, it becomes clear that while the signals for peripheral substituents will vary, the core spectroscopic features of the dihydroimidazolone ring remain consistent. This understanding allows for the flexible application of these validation principles across a wide range of synthetic methodologies, ensuring the scientific integrity of the research.
References
-
Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates. Retrieved from [Link]
-
LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Xu, F., Shuler, S. A., & Watson, D. A. (2018). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Angewandte Chemie International Edition, 57(37), 12081-12085. Available from: [Link]
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
- Gaikwad, S. S., Sonawane, D. V., Gaikwad, D. N., Sangale, M. D., & Bare, Y. V. (2019). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. International Journal of Researches in Biosciences, Agriculture and Technology, 7(2), 23-28.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Watson, D. A., et al. (2018). Supporting Information for Synthesis of N-H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Angewandte Chemie. Available from: [Link]
Sources
Personal protective equipment for handling Ethyl pentanimidate
As a Senior Application Scientist, I have overseen countless synthetic workflows involving moisture-sensitive electrophiles. Handling Ethyl pentanimidate (often utilized as its hydrochloride salt, CAS: 39739-46-3) requires a rigorous, causally-driven approach to laboratory safety and logistics[1]. This reagent is a cornerstone in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist Irbesartan[2].
However, its inherent chemical reactivity means that standard safety protocols are insufficient. This guide provides a self-validating, step-by-step operational framework designed to protect both the researcher and the integrity of the chemical reaction.
Mechanistic Hazard Profile: The Causality of Risk
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand why Ethyl pentanimidate is hazardous.
Imidate hydrochlorides are highly susceptible to nucleophilic attack by atmospheric moisture. When exposed to ambient humidity, Ethyl pentanimidate hydrochloride undergoes rapid hydrolysis. This degradation pathway yields ethyl valerate and ammonium chloride (or ammonia gas, depending on the pH and exact salt form).
This chemical reality creates a two-fold hazard:
-
Inhalation and Ocular Risk: The generation of ammonia and the fine, hygroscopic nature of the hydrochloride dust make it a severe irritant to the respiratory system, eyes, and skin (H315, H319, H335)[1][3].
-
Operational Failure: Hydrolyzed reagent loses its electrophilic efficacy, leading to failed condensation reactions and complex downstream purification issues.
Logical relationship between Ethyl pentanimidate hydrolysis, generated hazards, and required PPE mitigations.
Quantitative PPE and Safety Matrix
Based on the mechanistic hazards outlined above, standard latex gloves and safety glasses are inadequate. The following table summarizes the quantitative specifications for PPE when handling this compound.
| PPE Category | Technical Specification | Scientific Rationale & Causality | Replacement Schedule |
| Hand Protection | 100% Nitrile (min 0.11 mm thickness) or Butyl Rubber | Imidate salts are electrophilic and cause contact dermatitis. Nitrile resists the solid salt. If handling the reagent dissolved in organic solvents (e.g., xylene or dichloromethane) during API synthesis[2], Butyl rubber is required to prevent rapid solvent permeation. | Immediately upon contamination, or every 2 hours of continuous use. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles | The HCl salt is a hygroscopic powder. If it contacts the moisture of the human eye, it rapidly hydrolyzes, causing severe localized irritation (H319)[3]. Standard safety glasses lack the orbital seal required to stop airborne dust. | Inspect before each use; replace immediately if scratched or warped. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Mandatory if weighing the solid outside of a Class II Type B2 biological safety cabinet or chemical fume hood. Prevents inhalation of the irritating HCl salt dust (H335)[1]. | Discard after a single use or if breathing resistance noticeably increases. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Ethyl pentanimidate is frequently reacted in flammable solvents under reflux conditions (e.g., xylene at elevated temperatures)[2]. FR coats prevent catastrophic ignition during exothermic quenching or solvent spills. | Wash weekly via a specialized laboratory laundry service. |
Operational Plan: Anhydrous Handling Workflow
To ensure experimental trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology guarantees both safety and chemical integrity when setting up a condensation reaction (such as the synthesis of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, an Irbesartan precursor)[2].
Step 1: Pre-Operational Dehydration
-
Action: Bake all Schlenk flasks, stir bars, and spatulas in a drying oven at 120°C for a minimum of 4 hours.
-
Causality: Surface-bound moisture on glassware is sufficient to hydrolyze milligrams of the imidate, throwing off delicate stoichiometric ratios.
Step 2: Self-Validating Reagent Inspection
-
Action: Transfer the sealed bottle of Ethyl pentanimidate hydrochloride into an inert-atmosphere glovebox (Argon or Nitrogen, H2O < 1 ppm). Before weighing, visually inspect the reagent.
-
Validation Checkpoint: A pristine reagent will appear as a free-flowing white powder. If the powder exhibits clumping, a sticky texture, or emits a distinct ammonia-like odor upon opening, hydrolysis has already occurred. Do not proceed. Discard the batch. This visual cue prevents the use of degraded starting materials, saving days of downstream troubleshooting.
Step 3: Inert Transfer and Free-Basing
-
Action: Weigh the required mass (e.g., 1.56 g) into the baked Schlenk flask and seal it with a rubber septum before removing it from the glovebox[2].
-
Action: Connect the flask to a Schlenk line. Inject your anhydrous solvent (e.g., 12 mL of xylene) via a gas-tight syringe[2].
-
Action: To generate the reactive free base in situ, add a stoichiometric excess of anhydrous potassium carbonate (K2CO3) and stir. The resulting KCl byproduct can be filtered off under an inert atmosphere[2].
Step-by-step anhydrous experimental workflow for handling Ethyl pentanimidate hydrochloride.
Spill Response and Disposal Protocol
A robust safety plan must account for failure modes. If Ethyl pentanimidate hydrochloride is spilled, standard chemical spill responses can actually exacerbate the hazard.
Emergency Spill Response (< 50g solid):
-
Isolate & Protect: Evacuate non-essential personnel. The responder must don full PPE, including the P100 respirator and tight-fitting goggles.
-
Avoid Water: Do NOT use water or wet paper towels to clean the spill. Water will trigger rapid hydrolysis, releasing a cloud of irritating ammonia gas into the breathing zone.
-
Containment: Cover the solid spill with dry sand, diatomaceous earth, or a proprietary inert chemical absorbent.
-
Mechanical Recovery: Gently sweep the mixture using non-sparking tools to avoid generating airborne dust. Transfer to a highly visible, sealable hazardous waste container.
-
Neutralization: Only after the bulk solid is removed, wipe the residual area with a dilute 5% acetic acid solution. The acid will safely neutralize any remaining basic amines, followed by a final wash with copious amounts of water.
Logistical Disposal Plan:
-
Segregation: Ethyl pentanimidate waste must be strictly segregated from strong oxidizers and strong acids to prevent exothermic degradation.
-
Labeling: If the reagent was dissolved in dichloromethane, label the waste carboy as "Halogenated Organic Waste." If handled in xylene or ethanol, label as "Non-Halogenated Organic Waste."
-
Destruction: High-temperature incineration by a licensed environmental disposal agency is the only acceptable method of final destruction.
References
-
ChemicalBook. "Irbesartan | 138402-11-6". Available at: ]">https://www.chemicalbook.com[2]
-
AK Scientific, Inc. "Hazard statement(s) 39739-46-3". Available at: ]">https://www.aksci.com[1]
-
GuideChem. "4-Methyl-5-imidazolemethanol hydrochloride 38585-62-5 wiki". Available at: ]">https://www.guidechem.com[3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
